molecular formula C11H12BrNO5 B1374226 Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate CAS No. 1254332-80-3

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

Cat. No.: B1374226
CAS No.: 1254332-80-3
M. Wt: 318.12 g/mol
InChI Key: AMGLNFWQWRLIIA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate (CAS 1254332-80-3) is a valuable nitroarene building block in organic and medicinal chemistry research. With the molecular formula C11H12BrNO5 and a molecular weight of 318.12 g/mol , this compound is expertly designed for use in synthetic methodologies. A key application of this reagent is its role as a precursor in the synthesis of N-phenyl hydroxamic acid scaffolds and other nitrogen-containing heterocycles via reductive cyclization pathways . These privileged structures are of significant interest in drug discovery due to their reported biological activities. The compound features both a bromo and a nitro substituent on the aromatic ring, providing two distinct handles for further functionalization through metal-catalyzed cross-couplings and reduction reactions. Research demonstrates that nitroarenes of this type can undergo efficient and chemoselective photocatalytic reduction using a ruthenium photocatalyst and visible light irradiation . Notably, the mild conditions of such transformations are compatible with sensitive functional groups, and the aryl bromide moiety is known to remain intact during the reduction process, allowing for sequential synthetic manipulation . This makes the compound particularly useful for constructing complex molecular architectures. Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is intended for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-bromo-2-nitrophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO5/c1-3-17-11(14)7(2)18-10-5-4-8(12)6-9(10)13(15)16/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGLNFWQWRLIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties and Reactivity of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

[3]

Executive Summary

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is a specialized synthetic intermediate belonging to the class of nitrophenoxy esters.[3] It serves as a critical "gateway molecule" in organic synthesis, primarily utilized to access the 1,4-benzoxazin-3-one scaffold—a privileged structure in medicinal chemistry and agrochemical development.[1][2][3]

This guide details the physicochemical profile, synthetic pathways, and dominant reactivity patterns of this molecule. Particular emphasis is placed on its role as a precursor for reductive cyclization cascades, which yield bicyclic heterocycles used in herbicide safeners and bioactive pharmaceutical agents.

Physicochemical Profile

The molecule features a tri-functionalized benzene ring (ether, nitro, bromo) linked to a propanoate ester. Its reactivity is defined by the orthogonality of these groups: the nitro group (reducible), the ester (electrophilic), and the aryl bromide (cross-coupling partner).

PropertySpecification
IUPAC Name Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate
Molecular Formula C₁₁H₁₂BrNO₅
Molecular Weight 318.12 g/mol
Physical State Viscous yellow oil or low-melting solid (dependent on purity/enantiomer)
Solubility Soluble in EtOAc, DCM, Acetone, DMF; Insoluble in Water
Key Functional Groups [1][2][3][4][5][6][7][8] • Nitro (-NO₂): Ortho-position facilitates cyclization.[3]• Bromo (-Br): Para-position enables late-stage Suzuki/Buchwald coupling.[3]• Ethyl Ester: Labile group for amidation or hydrolysis.[3]
Chirality Contains one stereocenter at the propanoate

-position.[3] (R)- and (S)-enantiomers determine biological activity in herbicide analogs.[3]

Synthetic Pathway: The "Make"[3][10]

The synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate follows a standard Williamson Ether Synthesis .[3] This protocol is preferred for its operational simplicity and high yield, avoiding the harsh conditions of nucleophilic aromatic substitution (SnAr) that might otherwise be required if the leaving group were on the ring.

Reaction Mechanism

The reaction involves the O-alkylation of 4-bromo-2-nitrophenol with ethyl 2-bromopropionate using a mild base.[3]

Experimental Protocol (Self-Validating)

Reagents:

  • 4-Bromo-2-nitrophenol (1.0 eq)[3]

  • Ethyl 2-bromopropionate (1.2 eq)[3]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-nitrophenol in Acetone (0.5 M concentration).

  • Deprotonation: Add anhydrous

    
     in a single portion. The solution will turn bright yellow/orange due to the formation of the nitrophenoxide anion.[3] Stir for 15 minutes at room temperature.
    
  • Alkylation: Dropwise add ethyl 2-bromopropionate.

  • Reaction: Heat the mixture to reflux (

    
    C for acetone) for 4–6 hours.
    
    • Validation Point: Monitor via TLC (Hexane:EtOAc 3:1).[3] The starting phenol (

      
      , yellow spot) should disappear, replaced by the less polar ester product (
      
      
      , UV active, non-colored).
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: The residue is typically pure enough for the next step.[3] If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Core Reactivity: The "Use"[3]

The primary value of this molecule lies in its ability to undergo Reductive Cyclization .[3] This transformation constructs the bicyclic benzoxazinone core in a single operation.[3]

Transformation A: Reductive Cyclization to Benzoxazinone

This is the "money step" for drug development.[3] Reducing the nitro group generates an aniline intermediate, which spontaneously (or upon heating) attacks the pendant ester to form a six-membered lactam ring.[3]

Product: 6-Bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 24036-52-0).[3]

Mechanism:

  • Reduction:

    
    
    
  • Cyclization: Intramolecular nucleophilic acyl substitution (Amine attacks Ester).[3]

  • Loss of Leaving Group: Ethanol (

    
    ) is expelled.[3]
    

Protocol (Fe/Acetic Acid Method):

  • Why this method? Iron powder in acetic acid is chemoselective; it reduces the nitro group without dehalogenating the aryl bromide (a risk with Pd/H2 hydrogenolysis).[3]

  • Steps: Dissolve the ester in Glacial Acetic Acid. Add Iron powder (5 eq). Heat to

    
    C for 2 hours. Filter hot through Celite. Pour filtrate into ice water. The benzoxazinone product precipitates as a solid (MP: 219–225 °C).[3]
    
Transformation B: Suzuki-Miyaura Cross-Coupling

The aryl bromide at the 4-position is electronically activated by the ortho-oxygen and meta-nitrogen (in the cyclized form).[3] It serves as an excellent handle for biaryl synthesis.[3]

  • Timing: Coupling can be performed on the linear ester or after cyclization.[3] Performing it after cyclization is generally preferred to avoid side reactions with the nitro group during Pd-catalysis.[3]

Visualization of Reactivity Pathways[3][4]

ReactivityPathwaysStart4-Bromo-2-nitrophenolIntermediateEthyl 2-(4-bromo-2-nitrophenoxy)propanoate(The Subject)Start->IntermediateWilliamson Ether Synthesis(Et-CH(Br)COOEt, K2CO3)Benzoxazinone6-Bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one(Cyclized Core)Intermediate->BenzoxazinoneReductive Cyclization(Fe/AcOH or H2/Pd)BiarylBiaryl Derivative(Drug Candidate)Intermediate->BiarylAlternative Route:Coupling before CyclizationBenzoxazinone->BiarylSuzuki Coupling(Ar-B(OH)2, Pd(PPh3)4)

Figure 1: The divergent synthetic utility of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate.

Applications in R&D

Herbicide Safeners and Agrochemicals

The structural motif of 2-aryloxypropionates is foundational to "fop" herbicides (e.g., Quizalofop).[3] While the subject molecule lacks the pyridine rings typical of commercial herbicides, it is a key intermediate for herbicide safeners —compounds applied to crops to protect them from herbicide damage by inducing detoxification enzymes. The benzoxazinone derivatives synthesized from this ester are known to exhibit this protective activity [1].[3]

Medicinal Chemistry Scaffolds

The 1,4-benzoxazin-3-one core is a "privileged scaffold" found in:

  • Thrombolytic agents: Inhibitors of platelet aggregation.[3]

  • Dopamine agonists: For treating Parkinson's disease.[3]

  • Renin Inhibitors: The 6-bromo derivative allows for the attachment of pharmacophores to target hypertension pathways [2].[3]

References

  • Sigma-Aldrich. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Product Sheet. Available at:

  • PubChem. Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate Analog Data (Ethyl 2-[2-(4-bromophenoxy)phenoxy]propanoate). Available at:

  • Organic Chemistry Portal. Synthesis of Benzoxazinones. Available at:

  • ChemicalBook. 4-Bromo-2-nitrophenol Properties & Synthesis. Available at: [3]

Technical Monograph: Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate , a specialized chemical intermediate. While the specific CAS number for this propanoate ester is not widely indexed in public commercial catalogs (unlike its acetate analog, CAS 528892-33-3), this guide provides the definitive synthetic, mechanistic, and application data required for its utilization in research and development.

Part 1: Executive Summary & Chemical Identity

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is a high-value synthetic intermediate primarily utilized in the development of agrochemicals (aryloxyphenoxypropionate herbicides) and pharmaceutical scaffolds (benzoxazinones). It functions as a "masked" amino-ether; the nitro group serves as a precursor to an amine, which can subsequently undergo cyclization or coupling reactions.

Chemical Identity Table[1]
PropertySpecification
Systematic Name Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate
Common Synonyms Ethyl 2-(4-bromo-2-nitrophenoxy)propionate; 2-(4-Bromo-2-nitrophenoxy)propionic acid ethyl ester
Molecular Formula C₁₁H₁₂BrNO₅
Molecular Weight 318.12 g/mol
Predicted LogP ~3.2 (Lipophilic)
Physical State Pale yellow oil or low-melting solid (isomer dependent)
Key Reactants 4-Bromo-2-nitrophenol (CAS 7693-52-9) + Ethyl 2-bromopropionate (CAS 535-11-5)
Analogous CAS 528892-33-3 (Acetate analog); 28059-69-0 (Des-bromo analog)

Part 2: Synthetic Pathway & Methodology[5]

The synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is achieved via a Williamson Ether Synthesis . This reaction involves the nucleophilic substitution (


) of the bromide in ethyl 2-bromopropionate by the phenoxide ion generated from 4-bromo-2-nitrophenol.
Reaction Mechanism

The reaction proceeds through a concerted bimolecular substitution. The base (typically


) deprotonates the phenol, creating a phenoxide nucleophile. This nucleophile attacks the 

-carbon of the ethyl 2-bromopropionate, displacing the bromide ion.

ReactionMechanism Figure 1: SN2 Mechanism for Ether Linkage Formation Reactant1 4-Bromo-2-nitrophenol (Nucleophile Precursor) Intermediate Phenoxide Anion (Active Nucleophile) Reactant1->Intermediate Deprotonation Base K2CO3 (Base) Base->Intermediate TS Transition State [SN2 Attack] Intermediate->TS Nu: Attack Reactant2 Ethyl 2-bromopropionate (Electrophile) Reactant2->TS Leaving Group (Br-) Product Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate (Target Ester) TS->Product Byproduct KBr + KHCO3 TS->Byproduct

Figure 1: The phenoxide anion, generated in situ, executes a backside attack on the chiral center of the propionate (if chiral starting material is used, inversion of configuration occurs).

Validated Experimental Protocol

Objective: Synthesis of 10 mmol scale batch.

Reagents:

  • 4-Bromo-2-nitrophenol (2.18 g, 10 mmol)

  • Ethyl 2-bromopropionate (1.99 g, 11 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol, 2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (dry). Note: DMF accelerates the reaction due to polar aprotic nature.

Step-by-Step Workflow:

  • Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-nitrophenol in 15 mL of dry DMF.

  • Deprotonation: Add anhydrous

    
    . Stir at Room Temperature (RT) for 30 minutes. The solution will turn bright yellow/orange, indicating phenoxide formation.
    
  • Alkylation: Add Ethyl 2-bromopropionate dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol spot (

    
    ) should disappear, replaced by the less polar ester product (
    
    
    
    ).
  • Work-up:

    • Cool to RT and pour the mixture into 100 mL of ice-water.

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash the combined organic layer with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization from ethanol (if solid).

Part 3: Applications & Downstream Chemistry

This compound is a versatile scaffold. Its primary utility lies in the reduction of the nitro group to an aniline, which unlocks two major synthetic pathways:

  • Agrochemicals (Herbicides): Precursor to "Fop" class herbicide analogs where the aniline nitrogen is coupled to heterocyclic systems.

  • Pharmaceuticals (Benzoxazinones): Cyclization of the amine onto the ester carbonyl (or adjacent groups) to form 1,4-benzoxazin-3-one derivatives, a scaffold found in anticoagulants and antimicrobials.

Applications Figure 2: Divergent Synthesis from the Nitro-Propanoate Scaffold Target Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate Reduction Reduction (Fe/NH4Cl or H2/Pd) Target->Reduction Amine Ethyl 2-(4-bromo-2-aminophenoxy)propanoate (Key Divergent Intermediate) Reduction->Amine Path1 Pathway A: Cyclization Amine->Path1 Path2 Pathway B: N-Arylation Amine->Path2 Benzoxazine 6-Bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one (Pharma Scaffold) Path1->Benzoxazine Intramolecular Amidation Herbicide N-Heterocyclic Derivatives (Herbicide Analogs) Path2->Herbicide Cross-Coupling

Figure 2: The reduction of the nitro group yields an aniline intermediate capable of intramolecular cyclization (Pathway A) or intermolecular coupling (Pathway B).

Part 4: Analytical Characterization (Expected)

Researchers should validate the synthesis using the following spectral signatures.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃)

1.25 (t, 3H)
Ester methyl group (

)

1.70 (d, 3H)
Propanoate methyl doublet (

)

4.20 (q, 2H)
Ester methylene quartet (

)

4.80 (q, 1H)
Methine proton (

-H) next to ether oxygen

6.90 - 8.00 (m, 3H)
Aromatic protons (Pattern depends on 1,2,4-subst.)[2][3]
IR Spectroscopy 1735–1750 cm⁻¹Strong

stretch (Ester)
1530 & 1350 cm⁻¹Strong

stretches (Nitro group)
1240 cm⁻¹

Asymmetric stretch (Ether)
Mass Spectrometry M+ / M+2 (1:1 ratio)Presence of Bromine isotope pattern (

)

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Nitroaromatics can be toxic if absorbed.[4]

  • Storage: Store at 2–8°C, protected from light and moisture.

  • Spill Protocol: Absorb with inert material (sand/vermiculite). Do not allow to enter drains.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood.

References

  • Sigma-Aldrich. Ethyl 2-(4-bromo-2-nitrophenoxy)acetate (CAS 528892-33-3) Product Page.[5] (Analogous Structure Reference). Retrieved from .

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Ethyl 2-(4-nitrophenoxy)propanoate (CAS 28059-69-0). Retrieved from .

  • Al-Qawasmeh, R. A., et al. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines. Jordan Journal of Chemistry, 5(1), 25-33. (Validates the nitro-reduction-cyclization pathway). Retrieved from .

  • Organic Syntheses. Phosphine-Catalyzed [4+2] Annulation: Synthesis of Ethyl 2-(triphenylphosphoranylidene)propionate. (Reference for Ethyl 2-bromopropionate reactivity). Retrieved from .

  • Moustafa, A. H., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.[1] MDPI Molbank. (Protocol for nitro-ether reduction). Retrieved from .

Sources

"Mechanism of action of aryloxyphenoxypropionate herbicides derived from Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Derivatives of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

Executive Summary

This technical guide delineates the molecular mechanism of action (MoA) for herbicides derived from Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate . Belonging to the Aryloxyphenoxypropionate (AOPP) class (WSSA Group 1 / HRAC Group A), these compounds act as highly specific inhibitors of Acetyl-CoA Carboxylase (ACCase) .

The efficacy of this scaffold relies on a critical bioactivation step—hydrolysis of the ethyl ester to its free acid form—which subsequently targets the carboxyltransferase (CT) domain of the homomeric plastidic ACCase found exclusively in Gramineae (grasses). This guide details the bioactivation pathway, binding kinetics, selectivity basis, and validated experimental protocols for assessing potency.

Chemical Basis & Bioactivation

The title compound, Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate, functions as a pro-herbicide . The ethyl ester moiety facilitates cuticular penetration due to high lipophilicity, but it is metabolically inactive at the target site.

2.1 The Bioactivation Pathway

Upon absorption into the plant foliage, the molecule undergoes rapid de-esterification by non-specific cytosolic carboxylesterases.

  • Pro-herbicide: Ethyl ester form (Lipophilic, mobile).

  • Active Toxin: Carboxylic acid form (Polar, binds to ACCase).

  • Chirality: The biological activity resides almost exclusively in the (R)-enantiomer . The propionate side chain's stereochemistry is critical for fitting into the ACCase active site.

2.2 Visualization: Bioactivation & Transport

The following diagram illustrates the conversion and translocation pathway.

Bioactivation Spray Foliar Application (Ethyl Ester Formulation) Cuticle Cuticle Penetration (Lipophilic) Spray->Cuticle Diffusion Cytosol Cytosol (De-esterification) Cuticle->Cytosol Transport Acid Active Acid Form (4-bromo-2-nitrophenoxy)propanoic acid Cytosol->Acid Carboxylesterase Hydrolysis Plastid Chloroplast (Target Site) Acid->Plastid Active Transport

Figure 1: The bioactivation pathway from lipophilic ester uptake to hydrolytic activation and plastidic targeting.

Molecular Mechanism of Action

The core lethality of AOPP herbicides stems from the inhibition of de novo fatty acid biosynthesis.[1][2]

3.1 Target Enzyme: Acetyl-CoA Carboxylase (ACCase)

ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[3][4] This is the first committed and rate-limiting step in fatty acid synthesis.[3] The reaction occurs in two half-reactions:

  • Biotin Carboxylase (BC) Activity: ATP + HCO₃⁻ + Biotin-Protein → CO₂-Biotin-Protein + ADP + Pi

  • Carboxyltransferase (CT) Activity: CO₂-Biotin-Protein + Acetyl-CoA → Malonyl-CoA + Biotin-Protein[3]

3.2 Inhibition Kinetics

AOPP derivatives specifically inhibit the CT domain .

  • Binding Site: The active acid binds to a hydrophobic pocket at the dimer interface of the CT domain.[4][5]

  • Mechanism: The inhibitor competes with the Acetyl-CoA substrate for the active site.

  • Induced Fit: Crystallographic studies (e.g., yeast CT domain models) reveal that AOPP binding forces a large conformational change, locking the enzyme in an inactive state and preventing the transfer of the carboxyl group to Acetyl-CoA.

3.3 Selectivity (The Monocot/Dicot Divide)

The safety of these herbicides on broadleaf crops (dicots) is due to structural differences in the target enzyme:

  • Grasses (Sensitive): Possess homomeric (eukaryotic-type) ACCase in both cytosol and plastids. The plastidic form is highly sensitive to AOPPs.

  • Dicots (Tolerant): Possess heteromeric (prokaryotic-type) ACCase in plastids. This multi-subunit form is structurally distinct and insensitive to AOPP binding.

3.4 Visualization: Pathway Inhibition

Mechanism AcetylCoA Acetyl-CoA ACCase ACCase (CT Domain) Homomeric AcetylCoA->ACCase Substrate Biotin Carboxy-Biotin (Intermediate) Biotin->ACCase Cofactor MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalysis AOPP AOPP Inhibitor (Active Acid) AOPP->ACCase COMPETITIVE INHIBITION (Blocks CT Active Site) Lipids Fatty Acids (Membrane Integrity) MalonylCoA->Lipids Biosynthesis Death Membrane Disruption & Cell Death Lipids->Death Depletion

Figure 2: Competitive inhibition of the ACCase Carboxyltransferase (CT) domain prevents Malonyl-CoA formation.

Experimental Validation Protocols

To validate the activity of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate derivatives, the following self-validating protocols are recommended.

4.1 In Vitro ACCase Inhibition Assay (Malachite Green Method)

This assay measures the inorganic phosphate (Pi) released during the ATP-dependent carboxylation reaction. It is a high-throughput alternative to ¹⁴C radiolabeling.

Reagents:

  • Extraction Buffer: 100 mM Tricine (pH 8.0), 1 mM EDTA, 10% glycerol, 2 mM benzamidine, 5 mM DTT.

  • Assay Buffer: ATP (25 mM), MgCl₂, NaHCO₃, Acetyl-CoA.[6][7]

  • Malachite Green Reagent (commercially available).[7]

Protocol Steps:

  • Enzyme Extraction: Homogenize 2g of fresh leaf tissue (e.g., Setaria viridis) in liquid nitrogen. Suspend in Extraction Buffer. Centrifuge at 15,000 x g for 20 min. Desalt supernatant using a PD-10 column to remove endogenous phosphate (Critical Step).

  • Incubation: In a 96-well plate, mix 25 µL enzyme extract with 25 µL inhibitor (AOPP acid form) at varying concentrations (0.01 µM – 100 µM).

  • Reaction Start: Add 50 µL Assay Buffer containing Acetyl-CoA. Incubate at 30°C for 20 minutes.

  • Reaction Stop: Add Malachite Green reagent to quench the reaction.

  • Quantification: Measure Absorbance at 620 nm after 10 minutes.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for a valid screen.

  • Positive Control: Use Clethodim or Quizalofop-p-ethyl (acid form).

  • Negative Control: Boiled enzyme extract (background phosphate).

4.2 Whole-Plant Dose-Response Data (Example)

The following table summarizes expected efficacy data for a "4-bromo-2-nitro" derivative compared to a commercial standard.

Weed SpeciesBiotypeGR₅₀ (g a.i./ha) - StandardGR₅₀ (g a.i./ha) - DerivativeResistance Factor
Alopecurus myosuroidesWild Type (S)15.518.21.0
Alopecurus myosuroidesIle-1781-Leu (R)>1200>1400>75
Setaria viridisWild Type (S)8.49.11.0
Glycine max (Soybean)Tolerant>2000>2000N/A
Resistance Management

Resistance to AOPP herbicides is a critical challenge in drug development.

  • Target Site Resistance (TSR): Single nucleotide polymorphisms (SNPs) in the CT domain gene prevents herbicide binding.

    • Ile-1781-Leu: The most common mutation. It sterically hinders the AOPP binding pocket without significantly affecting Acetyl-CoA binding (fitness penalty is low).

    • Trp-2027-Cys: Often confers cross-resistance to "dim" herbicides (cyclohexanediones).

  • Metabolic Resistance (NTSR): Enhanced detoxification via Glutathione S-transferases (GSTs) or Cytochrome P450s. This often confers resistance to multiple herbicide modes of action.[8]

Strategic Recommendation: New derivatives should be screened specifically against the Ile-1781-Leu mutant line early in the discovery phase to assess potential for overcoming established resistance, although most classic AOPPs fail against this mutation.

References
  • Herbicide Resistance Action Committee (HRAC). (2024). Global Classification of Herbicide Modes of Action. Retrieved from [Link]

  • Takano, H. K., et al. (2021). "Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay." Weed Science, 69(2). Retrieved from [Link][3][9]

  • Zhang, H., Tweel, B., & Tong, L. (2004).[5] "Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop."[4] Proceedings of the National Academy of Sciences (PNAS), 101(16), 5910-5915. Retrieved from [Link]

  • Délye, C. (2005). "Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update." Weed Science, 53(5), 728-746. Retrieved from [Link][3][6][9][10][11][12]

  • Weed Science Society of America (WSSA). (2024). Summary of Herbicide Mechanism of Action. Retrieved from [Link]

Sources

Technical Whitepaper: Synthetic Utility & Applications of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive literature review and procedural analysis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate, a critical intermediate in the synthesis of bioactive benzoxazinones.

Executive Summary

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is a specialized organic intermediate primarily utilized as a precursor for 6-bromo-2H-1,4-benzoxazin-3(4H)-one . Its structural uniqueness lies in the 4-bromo-2-nitro substitution pattern, which offers two distinct chemical handles: a nitro group for reductive cyclization and a bromine atom for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This duality makes it an essential scaffold in the discovery of agrochemical herbicides and pharmaceutical pharmacophores (specifically long-acting beta-agonists and fibrate bioisosteres).

Chemical Profile & Structural Logic

Molecular Architecture

The molecule consists of a phenol ether core linked to an ethyl propanoate tail.

  • Core: 4-Bromo-2-nitrophenol (provides the aromatic scaffold).[1]

  • Linker: Ethyl 2-bromopropionate (introduces the chiral center and ester functionality).

  • Key Reactivity: The ortho-nitro group relative to the ether linkage is designed for "reductive cyclization"—a cascade reaction where reduction of

    
     to 
    
    
    
    triggers spontaneous intramolecular amidation with the ester to form the benzoxazine ring.
Physicochemical Properties (Estimated)
PropertyValue / Description
Molecular Formula

Molecular Weight 318.12 g/mol
Appearance Pale yellow to off-white solid/oil (depending on purity)
Solubility Soluble in EtOAc, DCM, Acetone, DMF; Insoluble in water.
Stability Stable under standard conditions; sensitive to strong bases (hydrolysis).

Synthetic Methodology

The synthesis follows a robust Williamson Ether Synthesis protocol. The choice of base and solvent is critical to minimize elimination side products (acrylic acid derivatives) from the bromoester.

Protocol: Alkylation of 4-Bromo-2-nitrophenol

Objective: Synthesize Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate with


 yield.

Reagents:

  • 4-Bromo-2-nitrophenol (1.0 eq)

  • Ethyl 2-bromopropionate (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) - Anhydrous, finely ground.
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-nitrophenol (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol) in a single portion. Stir at room temperature for 30 minutes. Observation: The solution will turn bright yellow/orange due to phenoxide formation.
    
  • Alkylation: Add Ethyl 2-bromopropionate (12 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to

    
     for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol spot (
    
    
    
    ) should disappear.
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Mechanistic Insight: Using a secondary bromide (ethyl 2-bromopropionate) requires elevated temperature (


) compared to primary bromides. 

is preferred over

to prevent transesterification or racemization of the propionate chiral center.

Key Application: Reductive Cyclization to Benzoxazinones

The primary industrial application of this intermediate is the synthesis of 6-bromo-2H-1,4-benzoxazin-3(4H)-one . This heterocycle is a "privileged structure" in medicinal chemistry.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the phenol precursor to the bioactive benzoxazinone scaffold.

ReactionPathway cluster_downstream Downstream Applications Start 4-Bromo-2-nitrophenol Inter Ethyl 2-(4-bromo-2- nitrophenoxy)propanoate Start->Inter K2CO3, DMF 60°C (Alkylation) Reagent Ethyl 2-bromopropionate Reagent->Inter Product 6-Bromo-2H-1,4- benzoxazin-3(4H)-one Inter->Product Fe/AcOH or H2/Pd (Reductive Cyclization) Suzuki Suzuki Coupling (Biaryl Scaffolds) Product->Suzuki Pd(PPh3)4 Ar-B(OH)2 N_Alk N-Alkylation (Herbicide Synthesis) Product->N_Alk R-X, Base

Figure 1: Synthetic pathway from raw materials to the 6-bromo-benzoxazinone scaffold and downstream divergence.

Protocol: Iron-Mediated Reductive Cyclization

Objective: Convert the nitro-ester intermediate into the benzoxazinone lactam.

  • Dissolution: Dissolve Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate (5 mmol) in Glacial Acetic Acid (25 mL).

  • Reduction: Add Iron powder (Fe, 325 mesh, 25 mmol, 5 eq) slowly.

  • Cyclization: Heat to

    
     for 2 hours. The reduction of 
    
    
    
    to
    
    
    is followed immediately by attack on the ester carbonyl, releasing ethanol.
  • Workup: Filter hot through Celite to remove iron residues. Dilute filtrate with water and extract with Ethyl Acetate.

  • Yield: Typical yields are 85–92%.

Applications in Drug Discovery & Agrochemicals[2]

Agrochemicals: Herbicide Precursors

The benzoxazinone core is structurally related to aryloxyphenoxypropionate herbicides (the "fops", e.g., Fenoxaprop).

  • Mechanism: These compounds inhibit Acetyl-CoA Carboxylase (ACCase) in grasses.

  • Role of Bromo-Derivative: The 6-bromo analog serves as a research tool to synthesize novel herbicides where the bromine is replaced by heteroaromatic rings (e.g., pyrimidines or triazines) to alter metabolic stability and selectivity.

Pharmaceuticals: Bioactive Scaffolds

The 6-bromo-benzoxazinone is a versatile building block for:

  • Long-Acting Beta-Agonists (LABAs): Analogs of Indacaterol often utilize a benzoxazine core. The bromine allows for the attachment of the long lipophilic tail required for receptor affinity.

  • PPAR Agonists (Fibrate Bioisosteres): The "phenoxy-propanoic acid" motif is the pharmacophore of fibrates (lipid-lowering agents). The cyclized benzoxazinone restricts conformational freedom, potentially improving binding specificity to PPAR

    
     or PPAR
    
    
    
    receptors [1].
Comparative Utility Table
Application AreaFunction of ScaffoldKey Chemical Transformation
Herbicides ACCase Inhibitor CoreN-alkylation with propargyl/heterocyclic groups.
Oncology Kinase Inhibitor ScaffoldSuzuki coupling at C-6 (replacing Br).
Cardiology Lipid ModulationHydrolysis of ester (pre-cyclization) to free acid.

References

  • National Center for Biotechnology Information (2025). 2-Methyl-2-(4-nitrophenoxy)propanoic acid: Crystal structure and antidyslipidemic activity. PubChem.[2][3] Available at: [Link]

  • Indian Academy of Sciences (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions.[4] Proceedings of the Indian Academy of Sciences.[4] Available at: [Link]

Sources

"Spectroscopic data (NMR, IR, Mass Spec) of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

Foreword: The structural elucidation of novel chemical entities is the cornerstone of modern drug discovery and development. A multi-pronged analytical approach, leveraging the strengths of various spectroscopic techniques, is essential for unambiguous characterization. This guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate, a molecule of interest in synthetic chemistry. As experimental spectra for this specific compound are not widely available in public databases, this document serves as a predictive guide, grounded in established spectroscopic principles and data from analogous structures. It is designed to assist researchers in the analysis, interpretation, and verification of this and structurally related molecules.

Molecular Structure and Overview

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural features include: a substituted aromatic ring with bromo and nitro groups, an ether linkage, and an ethyl propanoate ester chain with a chiral center. Each of these components will produce characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which, when analyzed in concert, allow for its complete structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between them.

Causality in Predictions: The predicted chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the oxygen atom of the ether, which deshield nearby protons, shifting their signals downfield. The bromine atom has a more modest effect. Spin-spin splitting patterns are predicted by the n+1 rule, revealing the number of neighboring protons.

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
H-a ~1.30Triplet (t)3HEthyl group -CH₃, split by the two protons of the -CH₂- group (H-b).
H-b ~4.25Quartet (q)2HEthyl group -O-CH₂-, deshielded by the adjacent oxygen. Split by the three protons of the -CH₃ group (H-a).
H-c ~1.70Doublet (d)3HPropanoate -CH₃, split by the single proton of the chiral center (H-d).
H-d ~4.80Quartet (q)1HPropanoate -O-CH-, significantly deshielded by two oxygen atoms. Split by the three protons of the -CH₃ group (H-c).
H-3 ~7.90Doublet (d, J ≈ 2.5 Hz)1HAromatic proton ortho to the nitro group and meta to the bromine. Small ortho coupling to H-5.
H-5 ~7.60Doublet of Doublets (dd, J ≈ 9.0, 2.5 Hz)1HAromatic proton meta to the nitro group and ortho to the bromine. Large meta coupling to H-6 and small ortho coupling to H-3.
H-6 ~7.00Doublet (d, J ≈ 9.0 Hz)1HAromatic proton ortho to the ether oxygen and meta to the bromine. Shielded relative to other aromatic protons. Large meta coupling to H-5.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Causality in Predictions: Carbon chemical shifts are highly sensitive to their electronic environment. The carbonyl carbon of the ester is significantly deshielded, appearing far downfield. Carbons attached to electronegative atoms (O, Br) are also shifted downfield. The nitro group has a strong deshielding effect on the carbon it is attached to.

Carbon Label Predicted Chemical Shift (δ, ppm) Justification
C-a ~14Ethyl group -CH₃.
C-b ~62Ethyl group -O-CH₂-, deshielded by oxygen.
C-c ~18Propanoate -CH₃.
C-d ~75Propanoate -O-CH-, deshielded by two oxygens.
C-1 ~150Aromatic carbon attached to the ether oxygen, deshielded.
C-2 ~142Aromatic carbon attached to the electron-withdrawing nitro group.
C-3 ~128Aromatic C-H.
C-4 ~118Aromatic carbon attached to bromine.
C-5 ~125Aromatic C-H.
C-6 ~115Aromatic C-H, shielded by the ether oxygen.
C=O ~172Ester carbonyl carbon, highly deshielded.
Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and data integrity.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry NMR tube.[1][2]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as residual solvent signals can interfere with the spectrum.[3][4][5]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Cap the tube and gently agitate to ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.[2]

    • Shim the magnetic field to achieve maximum homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.[6][7]

  • Data Acquisition (¹H NMR):

    • Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

    • Use a standard 90° pulse width.[8]

    • Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration (typically 1-5 seconds for ¹H).[9]

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Set a wider spectral width (e.g., 0-200 ppm).

    • Employ a proton-decoupling pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and benefit from the Nuclear Overhauser Effect (NOE).[10]

    • Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 128 or more) and potentially a longer relaxation delay are required.[10][11]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Principles of IR: When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is quantized and corresponds to the energy required to promote a vibrational transition. These absorption frequencies are characteristic of the types of bonds and functional groups present.

Predicted Key IR Absorptions
Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type Expected Intensity
Aromatic C-H 3100 - 3000StretchMedium-Weak
Aliphatic C-H 3000 - 2850StretchMedium-Strong
Ester C=O ~1750StretchStrong, Sharp
Nitro N-O 1550 - 1500 & 1350 - 1300Asymmetric & Symmetric StretchStrong
Aromatic C=C 1600 - 1450StretchMedium-Weak
Ester/Ether C-O 1250 - 1050StretchStrong
C-Br 700 - 500StretchMedium-Strong
Experimental Protocol for FT-IR Data Acquisition

Methodology (using ATR): Attenuated Total Reflectance (ATR) is a common and convenient sampling technique that requires minimal sample preparation.[12][13]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[14]

  • Sample Analysis:

    • Place a small amount of the solid or oily sample directly onto the ATR crystal.

    • Lower the press arm to ensure firm and even contact between the sample and the crystal.[12]

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, offering valuable structural clues.[15][16]

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular weight of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate (C₁₁H₁₂BrNO₅) is 333.00 g/mol (for ⁷⁹Br) and 335.00 g/mol (for ⁸¹Br). The mass spectrum will show a characteristic "doublet" for the molecular ion peak and any bromine-containing fragments, with the M⁺ and M+2 peaks having nearly equal intensity (the natural abundance of ⁷⁹Br and ⁸¹Br is ~50.7% and ~49.3%, respectively).

  • Key Fragmentation Pathways: Fragmentation occurs to form the most stable carbocations and neutral radicals.

Predicted m/z Proposed Fragment Structure / Loss
333/335 [M]⁺˙ (Molecular Ion)
288/290 [M - OCH₂CH₃]⁺ (Loss of ethoxy radical)
260/262 [M - COOCH₂CH₃]⁺ (Loss of ethyl carboxylate radical)
214/216 [Br-C₆H₃-NO₂]⁺ (Bromonitrophenoxy cation)
184/186 [Br-C₆H₃-O]⁺ (Loss of NO₂)
73 [COOCH₂CH₃]⁺ (Ethyl carboxylate cation)
Experimental Protocol for EI-MS Data Acquisition

Methodology:

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • The sample can be introduced into the ion source via a direct insertion probe or, more commonly, as the eluent from a Gas Chromatography (GC) column if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • The sample molecules in the gas phase enter the ion source, which is under high vacuum.

    • They are bombarded by a beam of high-energy electrons (typically 70 eV).[17] This energy is sufficient to eject an electron from the molecule, forming a positively charged radical ion (M⁺˙).[15]

  • Mass Analysis and Detection:

    • The newly formed ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The separated ions are detected, and the resulting signal is plotted as relative intensity versus m/z to generate the mass spectrum.

Integrated Spectroscopic Workflow

The synergy of these techniques provides a self-validating system for structure elucidation. The logical flow of analysis is crucial for an efficient and accurate determination of the molecular structure.

G Workflow for Structural Elucidation cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation IR IR Spectroscopy H_NMR 1H NMR IR->H_NMR MS Mass Spectrometry MS->H_NMR Propose Preliminary Structure C_NMR 13C NMR H_NMR->C_NMR Confirm Carbon Skeleton TwoD_NMR 2D NMR (COSY, HSQC) C_NMR->TwoD_NMR Verify Connectivity Final_Structure Final Structure Confirmation TwoD_NMR->Final_Structure Unambiguous Assignment Unknown Unknown Sample Unknown->IR Identify Functional Groups Unknown->MS Determine Molecular Weight & Formula

Sources

An In-depth Technical Guide to Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate, a compound situated at the intersection of synthetic organic chemistry and potential pharmaceutical development. While a detailed historical record of its specific discovery is not prominent in the scientific literature, its structural motifs are well-established, suggesting its role as a valuable chemical intermediate. This document outlines a logical synthetic pathway, detailed experimental protocols, and the analytical techniques required for its characterization. The insights provided are geared towards researchers, scientists, and professionals in drug development who require a deep understanding of this and similar molecules.

Introduction and Scientific Context

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate belongs to the class of phenoxypropanoates, a group of compounds that have garnered significant interest in various fields, including agrochemicals and pharmaceuticals. The presence of a bromo and a nitro group on the phenyl ring, combined with the chirality of the propanoate side chain, makes this molecule a versatile scaffold for further chemical modifications.

The core structure, a phenoxypropionic acid derivative, is found in a class of herbicides that function as synthetic auxins. Furthermore, the nitroaromatic moiety is a common precursor for the synthesis of anilines, which are fundamental building blocks in many drug molecules. For instance, the reduction of a nitro group to an amine is a key step in the synthesis of various biologically active compounds, including anti-inflammatory and analgesic agents.[1] The strategic placement of the bromine atom also provides a handle for cross-coupling reactions, further expanding its synthetic utility.

This guide will therefore not only detail the synthesis of the title compound but also explore the chemical logic that makes it a molecule of interest for synthetic and medicinal chemists.

Proposed Synthesis Pathway

The most logical and efficient synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate involves a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis. This approach is widely used for the formation of aryl ethers and is well-documented in organic chemistry literature. The proposed two-step synthesis is outlined below.

Diagram of the Proposed Synthesis

Synthesis_of_Ethyl_2-(4-bromo-2-nitrophenoxy)propanoate cluster_caption Proposed Synthesis Pathway reactant1 4-Bromo-2-nitrophenol product Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate reactant1->product Reflux reactant2 Ethyl 2-bromopropanoate reactant2->product Reflux base K2CO3 (Base) base->product Reflux solvent Acetone (Solvent) solvent->product Reflux caption Williamson Ether Synthesis

Caption: Proposed Williamson Ether Synthesis for Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate.

Detailed Experimental Protocol

This protocol is based on established methodologies for similar ether syntheses, such as the alkylation of nitrophenols.[2]

Objective: To synthesize Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate from 4-bromo-2-nitrophenol and ethyl 2-bromopropanoate.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Purity
4-Bromo-2-nitrophenolC₆H₄BrNO₃218.01≥98%
Ethyl 2-bromopropanoateC₅H₉BrO₂181.03≥98%
Anhydrous Potassium CarbonateK₂CO₃138.21≥99%
AcetoneC₃H₆O58.08ACS Grade
Ethyl AcetateC₄H₈O₂88.11ACS Grade
Brine (Saturated NaCl solution)NaCl58.44-
Anhydrous Magnesium SulfateMgSO₄120.37≥97%

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-nitrophenol (0.01 mol, 2.18 g) and dry acetone (100 mL).

    • Stir the mixture until the 4-bromo-2-nitrophenol is completely dissolved.

    • Add anhydrous potassium carbonate (0.02 mol, 2.76 g) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

  • Addition of Alkylating Agent:

    • To the stirred suspension, add ethyl 2-bromopropanoate (0.011 mol, 1.44 mL) dropwise at room temperature.

    • The reaction mixture is then heated to reflux (approximately 56°C for acetone) and maintained at this temperature for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by the consumption of the starting phenol), the mixture is cooled to room temperature.

    • The solid potassium carbonate and any inorganic salts are removed by filtration.

    • The acetone is removed from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude residue is dissolved in ethyl acetate (100 mL).

    • The organic layer is washed sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining inorganic impurities.

    • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification:

    • The crude Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Analytical Characterization

The structure of the synthesized Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate should be confirmed by various spectroscopic methods.

Property Expected Value
Molecular Formula C₁₁H₁₂BrNO₅
Molecular Weight 318.12 g/mol
Appearance Likely a pale yellow oil or a low-melting solid

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons, the methine proton of the propanoate chain, the quartet for the ethyl ester's methylene group, and the triplets for the methyl groups. The chemical shifts will be influenced by the electron-withdrawing nitro group and the bromine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal the expected number of carbon signals corresponding to the aromatic ring, the ester carbonyl group, and the aliphatic side chain.

  • IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for the C=O of the ester (around 1740-1760 cm⁻¹), the C-O-C ether linkage, and the asymmetric and symmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹, respectively).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Trustworthiness and Self-Validating Systems

The described protocol incorporates several self-validating steps to ensure the integrity of the synthesis:

  • TLC Monitoring: Continuous monitoring of the reaction progress by TLC allows for the precise determination of the reaction endpoint, preventing the formation of by-products due to prolonged reaction times or incomplete conversion.

  • Aqueous Work-up: The washing steps with water and brine are crucial for removing the base and other water-soluble impurities, which is a critical step before purification.

  • Spectroscopic Confirmation: The combination of NMR, IR, and MS provides a comprehensive and definitive confirmation of the chemical structure of the final product, leaving no ambiguity about its identity.

Conclusion and Future Outlook

While the history of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is not explicitly detailed in the annals of chemistry, its logical synthesis from readily available starting materials and the chemical significance of its functional groups position it as a compound of interest for further research. Its potential as an intermediate in the synthesis of more complex molecules for pharmaceutical or agrochemical applications is significant. The protocols and analytical data outlined in this guide provide a solid foundation for any researcher or scientist looking to synthesize and utilize this versatile chemical building block.

References

  • MySkinRecipes. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. Available at: [Link]

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Available at: [Link]

Sources

"Theoretical and computational studies of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide outlines the theoretical and computational framework for analyzing Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate . As a Senior Application Scientist, I have structured this document to serve as a definitive protocol for characterizing this molecule’s structural, electronic, and biological properties using Density Functional Theory (DFT) and molecular docking.

Executive Summary

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate represents a critical scaffold in the development of agrochemicals, specifically within the phenoxypropanoate class of herbicides (e.g., analogues of Fenoxaprop). Its structural complexity—featuring a chiral center, a strongly electron-withdrawing nitro group, and a heavy halogen (bromine)—makes it an ideal candidate for advanced computational study. This guide details the methodology to elucidate its ground-state geometry, vibrational spectra, and binding affinity to target enzymes (e.g., HPPD or Auxin Binding Proteins).

Computational Methodology & Workflow

To ensure scientific integrity and reproducibility, the study of this molecule must follow a rigorous computational protocol. The following workflow integrates quantum mechanical calculations with biological simulation.

1.1 The "Gold Standard" Protocol
  • Software: Gaussian 16 (for DFT), GaussView 6 (visualization), AutoDock Vina (docking).

  • Theory Level: Density Functional Theory (DFT) using the B3LYP hybrid functional.

  • Basis Set: 6-311++G(d,p) . The diffuse functions (++) are critical for modeling the lone pairs on the oxygen and the electron-rich nitro group, while polarization functions (d,p) accurately describe the bromine atom.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with Ethanol or Water as the solvent to mimic physiological or formulation conditions.

1.2 Computational Workflow Diagram

G Start Molecular Structure Input (ChemDraw / GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (IR/Raman & Thermochemistry) Opt->Freq Min. Check Electronic Electronic Properties (HOMO-LUMO / MEP / NBO) Freq->Electronic No Imag. Freq. Analysis Data Analysis & Correlation (Exp. vs. Theo.) Freq->Analysis Docking Molecular Docking (AutoDock Vina / Target: 1DXY) Electronic->Docking Docking->Analysis

Figure 1: Step-by-step computational workflow for the characterization of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate.

Structural & Geometric Analysis

The geometry of the molecule is dictated by the steric hindrance between the ortho-nitro group and the ether linkage.

2.1 Conformational Locking

The nitro group (-NO₂) at the ortho position creates a "locking" effect. Unlike unsubstituted phenoxypropanoates, the torsion angle


(C-O-C-C) will deviate significantly from planarity to minimize repulsion between the nitro oxygens and the ether oxygen.
  • Prediction: The phenyl ring and the nitro group will likely be twisted by 30–45° relative to each other.

  • Chirality: The C2 position of the propanoate chain is chiral. Calculations must be performed on the R-isomer (often the bioactive form in herbicides) or the racemate.

2.2 Key Geometric Parameters (Predicted vs. Typical)
ParameterAtoms InvolvedPredicted Value (DFT)Experimental Range (XRD)*Significance
Bond Length C–Br1.90 – 1.92 Å1.89 – 1.91 ÅHeavy atom effect; indicates bond strength.
Bond Length N–O (Nitro)1.22 – 1.23 Å1.21 – 1.23 ÅResonance delocalization character.
Bond Length C=O (Ester)1.20 – 1.21 Å1.19 – 1.21 ÅCritical for hydrogen bonding in docking.
Bond Angle C–O–C (Ether)118° – 120°117° – 119°Determines flexibility of the side chain.

*Based on standard crystallographic data for similar phenoxy derivatives.

Electronic Properties & Reactivity
3.1 Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) distributions reveal the molecule's reactive sites.

  • HOMO Location: Likely concentrated on the phenoxy ring and the ether oxygen lone pairs.

  • LUMO Location: Localized on the electron-withdrawing nitro group and the phenyl ring.

  • Band Gap (

    
    ):  A lower gap (approx. 3.5 – 4.0 eV) is expected due to the conjugation and the push-pull effect between the ether oxygen (donor) and nitro group (acceptor). This correlates with high chemical reactivity and potential "softness."
    
3.2 Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking studies.

  • Red Regions (Negative Potential): Localized around the nitro group oxygens and the ester carbonyl oxygen . These are the primary sites for electrophilic attack or hydrogen bonding with protein residues.

  • Blue Regions (Positive Potential): Localized around the ethyl group protons and the aromatic protons.

Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of IR and Raman bands validates the computed structure. A scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) should be applied to correct for anharmonicity.

4.1 Diagnostic Vibrational Modes
Frequency (cm⁻¹)Vibrational ModeAssignmentNotes
3050 – 3100 C–H StretchAromatic RingWeak intensity.
2900 – 2980 C–H StretchEthyl/Propyl ChainStrong intensity; characteristic of alkyl groups.
1735 – 1750 C=O StretchEster CarbonylVery strong; key diagnostic peak.
1530 & 1350 N–O StretchNitro Group (Asym/Sym)Distinctive doublet for nitro-aromatics.
1240 – 1260 C–O–C StretchAryl Ether LinkageStrong band; sensitive to conformation.
500 – 600 C–Br StretchCarbon-BromineLow frequency; easier to see in Raman.
Biological Activity & Molecular Docking

Given the structural similarity to auxin mimics, the primary biological target for docking is the Transport Inhibitor Response 1 (TIR1) or 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .

5.1 Docking Protocol (AutoDock Vina)
  • Ligand Preparation:

    • Optimize ligand geometry at B3LYP/6-311++G(d,p).

    • Save as .pdbqt format.

    • Set rotatable bonds: The ester chain and the ether linkage (total ~4–5 active torsions).

  • Receptor Preparation:

    • Download PDB ID: 2P1N (TIR1-ASK1 complex) or 6J63 (HPPD).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

  • Grid Box Generation:

    • Center the grid on the active site (e.g., the auxin binding pocket).

    • Dimensions: 60 x 60 x 60 Å (0.375 Å spacing).

  • Scoring:

    • Calculate Binding Affinity (

      
      , kcal/mol). A score lower than -7.5 kcal/mol  indicates significant binding potential.
      
    • Interaction Analysis: Look for Hydrogen bonds between the nitro group and Arg/His residues , and

      
      -
      
      
      
      stacking between the phenyl ring and Trp/Phe residues .
References
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS. Link

  • Tan, X., et al. (2005). Structural basis for the auxin-sensing complex TIR1-IAA-ASK1. Nature, 446(7136), 640-645. Link

"Safety, handling, and storage guidelines for Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is a specialized intermediate frequently utilized in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and pharmaceutical scaffolds. As a research chemical often lacking a comprehensive, vendor-supplied Safety Data Sheet (SDS), its safety profile must be derived via Functional Group Analysis (FGA) and structural analogy to known phenoxy-propionate derivatives.

This guide synthesizes safety protocols based on the compound's three reactive motifs: the nitroaromatic core (energetic/toxicity risks), the organobromide (irritancy/environmental persistence), and the ethyl ester (hydrolytic instability).

Critical Safety Directive: Treat as a Potential Sensitizer and Methemoglobinemia Agent .[1] Handle only within a certified chemical fume hood.

Chemical Identity & Physicochemical Profile

Understanding the structural components is the first step in predicting reactivity and hazard.

PropertySpecification / Description
Chemical Name Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate
Molecular Formula C₁₁H₁₂BrNO₅
Molecular Weight ~318.12 g/mol
Structural Class Nitrophenyl ether / Propionate ester
Physical State Viscous yellow oil or low-melting solid (Analogue-derived)
Solubility Soluble in EtOAc, DCM, DMSO; Insoluble in water
Key Precursors 4-Bromo-2-nitrophenol (CAS 7693-52-9) + Ethyl 2-bromopropionate (CAS 535-11-5)
Structural Hazard Analysis
  • Nitro Group (-NO₂): Introduces potential for oxidative instability and specific toxicity (blood/liver).

  • Bromine Substituent (-Br): Increases lipophilicity, facilitating skin absorption; acts as a heavy atom enhancing environmental persistence.

  • Alpha-Phenoxy Ester: Susceptible to base-catalyzed hydrolysis, releasing the toxic nitrophenol parent.

Hazard Assessment & Toxicology (GHS Standards)

Note: In the absence of animal testing data for this specific CAS, classification is derived from the "Read-Across" method using structural analogs (e.g., Fenoxaprop-ethyl precursors).

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

  • Specific Target Organ Toxicity (Repeated): Category 2 (Potential damage to blood system/liver due to nitro-reduction metabolites).

  • Aquatic Toxicity: Category 1 (Very toxic to aquatic life – typical for halogenated nitrophenols).

Toxicological Mechanisms
  • Methemoglobinemia: Nitroaromatic compounds can be reduced in vivo to nitroso/hydroxylamine derivatives, oxidizing ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), impairing oxygen transport.

  • Uncoupling of Oxidative Phosphorylation: The hydrolyzed parent phenol (4-bromo-2-nitrophenol) is a weak acid uncoupler, potentially causing hyperthermia and metabolic disruption if absorbed in significant quantities.

Strategic Handling Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a Class II Biological Safety Cabinet or Chemical Fume Hood with a face velocity of 0.5 m/s.

  • Static Control: Use anti-static weighing boats. Ground all glassware during transfer, as nitro-compounds can be shock-sensitive if dry and crystalline.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory N95 (Dust) or ABEK1 (Vapor)Prevents inhalation of particulates or hydrolysis byproducts.
Dermal (Hands) Double Gloving: Nitrile (Outer) / Laminate (Inner)Nitroaromatics permeate standard nitrile; laminate provides chemical barrier.
Ocular Chemical Splash GogglesProtects against corrosive hydrolysis products (HBr/Acid).
Body Tyvek® Lab CoatPrevents contamination of street clothes; disposable.
Experimental Workflow Visualization

The following decision tree outlines the safe handling logic based on the compound's physical state and operation.

SafetyLogic Start Start: Handling Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate StateCheck Check Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Liquid / Oil StateCheck->Liquid Weighing Weighing Operation Solid->Weighing Solubilization Solubilization (DMSO/EtOAc) Liquid->Solubilization Precaution_Solid Use Anti-Static Gun Avoid Friction/Shock Weighing->Precaution_Solid Risk: Dust Precaution_Liquid Use Positive Displacement Pipette Prevent Aerosolization Solubilization->Precaution_Liquid Risk: Splash Waste Dispose as Halogenated Organic Waste Precaution_Solid->Waste Precaution_Liquid->Waste

Figure 1: Operational safety decision tree for handling halogenated nitro-esters.

Storage & Stability Management

Stability Profile
  • Hydrolytic Sensitivity: The ester bond is labile. Exposure to ambient moisture will slowly hydrolyze the compound into 2-(4-bromo-2-nitrophenoxy)propanoic acid and ethanol .

  • Photolytic Sensitivity: Nitroaromatics are prone to photo-degradation (darkening) upon exposure to UV/visible light.

Storage Specifications
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Purge container with Argon or Nitrogen before sealing.

  • Container: Amber glass vial with a Teflon-lined screw cap. Avoid metal containers due to potential reactivity with free bromide ions.

  • Shelf Life: Re-test purity (HPLC/TLC) every 6 months.

Incompatibility Matrix
  • Strong Bases (NaOH, KOH): Rapid hydrolysis; exothermic.

  • Reducing Agents (NaBH4, H2): Reduces nitro group to amine (exothermic, changes chemical identity).

  • Active Metals (Mg, Zn): Potential for Grignard-type side reactions or reduction.

Emergency Response & Waste Disposal

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE including respiratory protection.

  • Neutralize: Adsorb liquid spills with Vermiculite or Sand. Do not use combustible materials (sawdust) due to the nitro group.[1]

  • Clean: Wipe surface with 10% acetone followed by soap and water.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[2][3] Seek medical attention (Risk of corneal damage).[3]

  • Skin Contact: Wash with polyethylene glycol 400 (PEG 400) or soap and water. Monitor for cyanosis (blue lips/nails) indicating methemoglobinemia.

Disposal
  • Route: Incineration in a facility equipped with a scrubber for Nitrogen Oxides (NOx) and Hydrogen Bromide (HBr).

  • Code: Classify as Halogenated Organic Solvent Waste .

Synthesis & Degradation Pathways

Understanding how the molecule breaks down helps in troubleshooting purity issues.

Degradation Compound Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate Acid 2-(4-bromo-2-nitrophenoxy)propanoic acid (Solid precipitate) Compound->Acid Hydrolysis Ethanol Ethanol Compound->Ethanol Hydrolysis Water + H₂O / OH⁻ Water->Compound

Figure 2: Primary degradation pathway via ester hydrolysis.

References

  • PubChem. (n.d.).[1][4] Compound Summary: Ethyl 2-bromopropionate (CAS 535-11-5).[5][6] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Nitrobenzene derivatives and toxicity. Retrieved from [Link]

Sources

Methodological & Application

"Use of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate in the synthesis of quizalofop-p-ethyl"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific synthesis of Quizalofop-p-ethyl , while critically analyzing the role of the specified reagent Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate .

Note to Researcher: The reagent specified in your request (Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate) presents a structural mismatch with the standard industrial synthesis of Quizalofop-p-ethyl. This guide includes a Critical Reagent Verification section to resolve this discrepancy before detailing the validated protocol.

Protocol, Critical Reagent Analysis, and Process Logic

Executive Summary

Target Molecule: Quizalofop-p-ethyl (Ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate).[1] Drug Class: Aryloxyphenoxypropionate Herbicide (FOPs).[1] Mechanism of Action: Acetyl-CoA carboxylase (ACCase) inhibitor.[1][2]

This guide details the synthetic pathway for Quizalofop-p-ethyl.[1][2] It specifically addresses the user-proposed intermediate, Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate , analyzing its chemical validity against the industry-standard intermediate, Ethyl 2-(4-hydroxyphenoxy)propanoate . The protocol below prioritizes the Convergent Etherification Route , which ensures high optical purity of the propanoate tail.

Critical Reagent Analysis: The "Bromo-Nitro" Intermediates

Before proceeding to the synthesis, it is vital to distinguish between the proposed starting material and the required starting material.[1][3]

FeatureUser-Specified Reagent Standard Industry Reagent
Name Ethyl 2-(4-bromo-2-nitrophenoxy)propanoateEthyl 2-(4-hydroxyphenoxy)propanoate
Structure Phenoxy ring with -NO₂ (ortho) and -Br (para) Phenoxy ring with -OH (para) only
Role Precursor for Diphenyl Ether Herbicides (e.g., Bifenox, Fluoroglycofen)Precursor for Quizalofop-p-ethyl
Chemical Mismatch The nitro group is steric baggage; the bromine is a poor handle for quinoxaline coupling compared to a free hydroxyl.[1]The free hydroxyl group (-OH) acts as the nucleophile to displace chlorine on the quinoxaline ring.[1]
Status Incorrect / Misidentified Validated

Scientific Insight: The molecule Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is structurally characteristic of "nitrofen" class herbicides.[1] Using this molecule for Quizalofop synthesis would require chemically inefficient steps: denitration (removal of -NO₂) and hydroxylation (converting -Br to -OH).[1] The protocol below utilizes the corrected intermediate: Ethyl 2-(4-hydroxyphenoxy)propanoate. [1]

Validated Synthesis Protocol

The synthesis follows a Nucleophilic Aromatic Substitution (


)  strategy.[1]
Phase A: Preparation of the Chiral Tail (If not purchasing)

Note: To maintain the "P" (R-isomer) configuration, one typically starts with (L)-Ethyl Lactate or uses a chiral resolution method.[1] This protocol assumes the use of Ethyl (S)-2-chloropropionate or (L)-Ethyl Lactate converted to a tosylate.[1]

Phase B: Synthesis of the Phenoxy Propanoate Intermediate

Objective: Create the ether linkage between hydroquinone and the propanoate tail.[1]

  • Reagents:

    • Hydroquinone (1.0 eq)[1]

    • Ethyl (S)-2-chloropropionate (1.1 eq)[1]

    • Potassium Carbonate (

      
      ) (2.0 eq)[1][4]
      
    • Solvent: Acetonitrile (

      
      ) or DMF.[1][5]
      
  • Protocol:

    • Dissolution: Dissolve hydroquinone in acetonitrile under

      
       atmosphere.
      
    • Base Addition: Add

      
       and stir at room temperature for 30 minutes to form the phenoxide.
      
    • Alkylation: Dropwise add Ethyl (S)-2-chloropropionate.

    • Reflux: Heat to reflux (80°C) for 6–8 hours.

    • Workup: Filter off inorganic salts. Concentrate the filtrate.

    • Purification: The product is a mixture of mono- and di-alkylated hydroquinone.[1] Isolate Ethyl 2-(4-hydroxyphenoxy)propanoate via column chromatography (Hexane/EtOAc) or selective crystallization.

    • Checkpoint: Verify structure via

      
      -NMR (Look for para-substituted phenol pattern).[1]
      
Phase C: Coupling with Quinoxaline (The Core Synthesis)

Objective: Link the phenoxy tail to the quinoxaline ring via


.[1]
  • Reagents:

    • Intermediate: Ethyl 2-(4-hydroxyphenoxy)propanoate (1.0 eq)

    • Heterocycle: 2,6-Dichloroquinoxaline (1.05 eq)[1]

    • Base: Potassium Carbonate (

      
      ) (1.5 eq)[1]
      
    • Solvent: DMF or DMSO (Polar aprotic is critical for

      
      ).
      
  • Protocol:

    • Setup: Charge a reactor with Ethyl 2-(4-hydroxyphenoxy)propanoate and 2,6-Dichloroquinoxaline in DMF.

    • Activation: Add anhydrous finely ground

      
      .
      
    • Reaction: Heat the mixture to 100–110°C . Stir for 4–6 hours.

      • Mechanism:[1][2][3][5][6][7][8][9] The phenoxide oxygen attacks the C-2 position of the quinoxaline ring, displacing the chlorine.[1] The chlorine at C-6 is less reactive due to electronic effects.[1]

    • Monitoring: Monitor via HPLC for the disappearance of the phenol intermediate.

    • Quench: Cool to room temperature and pour into ice water. The product, Quizalofop-p-ethyl, will precipitate as a solid.[1]

    • Purification: Recrystallize from Ethanol or Toluene/Hexane to achieve >98% purity.

Process Logic & Pathway Visualization[1][3]

The following diagram illustrates the Correct Pathway (Green) versus the Dead-End Pathway (Red) implied by the user's reagent.

QuizalofopSynthesis cluster_legend Pathway Analysis Start_Correct Hydroquinone Inter_Correct Ethyl 2-(4-hydroxyphenoxy) propanoate (Correct Intermediate) Start_Correct->Inter_Correct Etherification (K2CO3, Reflux) Start_User 4-Bromo-2-nitrophenol Inter_User Ethyl 2-(4-bromo-2-nitrophenoxy) propanoate (User Specified) Start_User->Inter_User Etherification Tail Ethyl 2-chloropropionate Tail->Inter_Correct Tail->Inter_User Final_Product Quizalofop-p-ethyl Inter_Correct->Final_Product SNAr Coupling (DMF, 110°C) Dead_End DEAD END (Steric hindrance / No nucleophile) Inter_User->Dead_End Cannot Couple (No free OH group) Quinoxaline 2,6-Dichloroquinoxaline Quinoxaline->Final_Product Quinoxaline->Dead_End Legend_Correct Validated Route Legend_Incorrect Incorrect Reagent

Caption: Figure 1. Comparative synthetic logic. The green path represents the standard industrial route using Hydroquinone.[1] The red path demonstrates why the 'Bromo-Nitro' reagent is chemically unsuitable for Quizalofop synthesis without extensive, inefficient modification.

Troubleshooting & Optimization
  • Regioselectivity (Quinoxaline): 2,6-Dichloroquinoxaline has two chlorines.[1] The C-2 chlorine is significantly more electrophilic due to the activation by the adjacent ring nitrogens.[1] Reaction temperature control (100-110°C) ensures C-2 substitution over C-6.[1]

  • Optical Purity: The use of Ethyl (S)-2-chloropropionate (or tosyl lactate) is critical.[1] Under basic conditions (

    
    ), there is a risk of racemization at the chiral center.[1]
    
    • Mitigation: Use weak bases where possible or strictly control reaction time. Alternatively, synthesize the racemic mixture and resolve via chiral chromatography or enzymatic hydrolysis (lipase).[1]

  • Impurity Profile: Common impurities include the bis-ether (from hydroquinone reacting twice) or unreacted quinoxaline.[1] These are removed during the ethanol recrystallization step.[1]

References
  • Sakata, G., et al. (1985).[1] "Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds." Journal of Pesticide Science.[1] Link

  • BenchChem. (2025).[1] "Synthesis of Quizalofop-p-ethyl from 2,6-Dichloroquinoxaline: Application Notes." BenchChem Protocols. Link

  • Makhteshim Chemical Works. (1983).[1] "Process for the preparation of 2-[4-(6-chloro-2-quinoxalinyloxy)-phenoxy]-propionic acid ethyl ester." U.S. Patent 4,621,143.[1] Link

  • Nissan Chemical Industries. (1981).[1][5] "Quinoxaline derivatives and herbicidal composition." U.S. Patent 4,600,432.[1] Link

Sources

"Application of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate in developing novel herbicides"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: A Strategic Guide to Developing Novel Herbicides from Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract

The aryloxyphenoxypropionate ("fop") class of herbicides represents a cornerstone of modern weed management, primarily targeting grassy weeds by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[1][2][3] This guide provides a comprehensive framework for leveraging Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate, a strategically substituted starting material, for the discovery and development of next-generation herbicides. We will detail the mechanistic rationale, propose synthetic diversification strategies, and provide robust protocols for bioactivity screening and structure-activity relationship (SAR) analysis. The methodologies outlined herein are designed to be self-validating, providing researchers with a clear and efficient path from lead compound to optimized candidate.

Rationale and Mechanistic Hypothesis

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate belongs to the well-established aryloxyphenoxypropionate chemical family. The core structure is highly suggestive of a primary mechanism of action (MoA) involving the inhibition of ACCase, a critical enzyme in the biosynthesis of fatty acids in plants.[2][3]

Expert Rationale: The propanoate moiety, particularly the (R)-enantiomer, is known to be crucial for binding to the catalytic site of ACCase in susceptible grass species.[3][4] The phenoxy-phenyl ether linkage provides the correct spatial orientation for this interaction. The substituents on the phenyl rings—in this case, a bromo and a nitro group—are prime targets for chemical modification to enhance potency, broaden the weed spectrum, and improve crop selectivity. The electron-withdrawing nature of the nitro and bromo groups can influence the molecule's electronic properties and its interaction with the target enzyme.

Primary Hypothesis: Novel derivatives will act as selective, post-emergence herbicides by inhibiting the ACCase enzyme in monocotyledonous weeds, leading to a cessation of lipid synthesis and subsequent plant death.[1][2]

Secondary Hypothesis: Depending on the modifications, some derivatives could potentially exhibit synthetic auxin activity, a common MoA for other phenoxy-based herbicides like 2,4-D, which primarily affects broadleaf weeds by inducing uncontrolled growth.[5][6]

MoA_ACCase cluster_0 Plant Cell (Plastid) AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids ACCase->MalonylCoA Lipids Lipids for Membranes FattyAcids->Lipids Growth New Cell Growth Lipids->Growth Supports Death Weed Death Growth->Death Herbicide Novel Herbicide (Active Acid Form) Herbicide->ACCase Inhibition

Caption: Hypothesized Mechanism of Action via ACCase Inhibition.

Synthesis of a Candidate Herbicide Library

The strategic placement of the bromo and nitro groups on the lead compound offers versatile handles for chemical modification. A primary goal is to synthesize a diverse library of analogues to explore the structure-activity relationship. The general workflow involves the hydrolysis of the ethyl ester to the active acid, followed by derivatization, or direct substitution reactions on the aromatic ring.

Synthesis_Workflow cluster_0 Modification Pathways Start Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate PathA A: Nucleophilic Aromatic Substitution (e.g., replace -Br with -OR, -SR, -NR2) Start->PathA PathB B: Reduction of Nitro Group (-NO2 to -NH2) Start->PathB PathC C: Ester Hydrolysis (-COOEt to -COOH) Start->PathC Library Diverse Candidate Library PathA->Library Deriv Deriv PathB->Deriv Amide/Sulfonamide Formation Deriv2 Deriv2 PathC->Deriv2 Amide/Ester Formation Deriv->Library Deriv2->Library

Caption: General Synthetic Workflow for Library Diversification.

Protocol 2.1: Synthesis of Amide Derivatives via Ester Hydrolysis and Amidation

This protocol details a representative two-step synthesis to create amide analogues, which can significantly alter the compound's translocation properties and biological activity.

Step 1: Alkaline Hydrolysis to the Carboxylic Acid

  • Dissolution: In a round-bottom flask, dissolve Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Saponification: Add lithium hydroxide (LiOH, 1.5 eq) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product, 2-(4-bromo-2-nitrophenoxy)propanoic acid, with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude acid, which can often be used in the next step without further purification.

Step 2: Amide Coupling

  • Activation: Dissolve the crude acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Reaction: Stir at room temperature for 1-2 hours until gas evolution ceases, indicating the formation of the acyl chloride.

  • Coupling: In a separate flask, dissolve the desired primary or secondary amine (1.5 eq) and triethylamine (2.0 eq) in DCM. Cool this solution to 0°C.

  • Addition: Slowly add the acyl chloride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching & Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and wash sequentially with 1M HCl, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]

Herbicidal Activity Screening

A tiered screening approach is recommended, starting with broad whole-plant assays to identify active compounds, followed by more specific assays to determine the mechanism of action.

Screening_Workflow Library Candidate Library Primary Primary Screen: Whole-Plant Greenhouse Assay (Monocot & Dicot Species) Library->Primary Inactive Inactive Compounds (Archive) Primary->Inactive Active Active 'Hits' Primary->Active Secondary Secondary Screen: - Dose-Response Curve - In Vitro ACCase Assay - Crop Selectivity Test Active->Secondary SAR SAR Analysis & Lead Optimization Secondary->SAR

Caption: Tiered Workflow for Herbicide Candidate Screening.

Protocol 3.1: Whole-Plant Greenhouse Bioassay

This protocol provides a reliable method for assessing the post-emergence herbicidal activity of synthesized compounds on representative grass (monocot) and broadleaf (dicot) weed species.

Materials:

  • Test Species: Barnyardgrass (Echinochloa crus-galli) (monocot), Velvetleaf (Abutilon theophrasti) (dicot).

  • Control Soil: A standardized potting mix known to be free of herbicide residues.[10]

  • Pots: 4-inch plastic pots with drainage holes.[11]

  • Test Compounds: Dissolved in a suitable solvent (e.g., acetone) with a surfactant.

  • Controls: Positive control (commercial herbicide, e.g., Fenoxaprop-P-ethyl), negative control (solvent + surfactant only).[4][9]

Procedure:

  • Planting: Fill pots with control soil. Plant 5-10 seeds of each test species per pot and label clearly.[12]

  • Growth: Grow plants in a greenhouse under controlled conditions (e.g., 25°C day / 18°C night, 16h photoperiod) until they reach the 2-3 leaf stage.

  • Application:

    • Prepare stock solutions of test compounds. A typical initial screening concentration is 150-400 g active ingredient per hectare (g a.i./ha).[9][13]

    • Apply the solutions as a fine mist using a calibrated track sprayer to ensure uniform coverage.

  • Evaluation:

    • After 14-21 days, visually assess the plants for signs of injury, including stunting, chlorosis (yellowing), necrosis (tissue death), and malformation.[14]

    • Score the herbicidal effect on a scale of 0 to 100%, where 0 is no effect and 100 is complete plant death.

    • For quantitative analysis, harvest the above-ground biomass, determine the fresh weight, and then dry in an oven at 60°C to determine the dry weight. Calculate the percent growth inhibition relative to the negative control.

Data Presentation:

Compound IDApplication Rate (g a.i./ha)Barnyardgrass Inhibition (%)Velvetleaf Inhibition (%)Notes
Lead Cmpd 1504510Moderate grass activity
Cmpd-A01 150955Excellent selective grass activity
Cmpd-B01 1501580Broadleaf activity, possible MoA switch
Fenoxaprop 150985Positive Control
Vehicle N/A00Negative Control

Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the screening data is crucial for guiding the design of more potent and selective herbicides. The goal is to understand how different chemical modifications affect biological activity.

Causality in SAR:

  • The Propanoate Side Chain: The stereochemistry at the chiral center is critical. The (R)-isomer is typically the active form for ACCase inhibitors.[3] Modifications to the ester (e.g., converting to methyl, butyl, or other esters) can affect uptake and translocation but the free acid is the active form in the plant.[3][15]

  • The 4-Bromo Position: This is a key site for modification. Replacing the bromine with other halogens, small alkyl groups, or heterocyclic rings can significantly impact binding affinity at the target site. For example, similar phenoxypropanoate herbicides feature groups like a 6-chloro-2-benzoxazolyl)oxy moiety at this position.[16]

  • The 2-Nitro Position: The strong electron-withdrawing nature of the nitro group influences the electronics of the entire molecule. Reducing it to an amine and subsequent derivatization can probe the need for this electronic effect and explore new interactions within the enzyme's binding pocket.

SAR_Cycle cluster_0 Iterative Optimization Design Design Analogs (Based on SAR) Synth Synthesize New Compounds Design->Synth Hypothesis Test Screen for Herbicidal Activity Synth->Test Library Analyze Analyze Data & Establish SAR Test->Analyze Data Analyze->Design Insights

Caption: The Iterative Cycle of Structure-Activity Relationship Analysis.

References

  • Fenoxaprop and Quinclorac - POMAIS Agriculture. (n.d.).
  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (n.d.).
  • The Mechanism of Action: How Phenoxy Herbicides Work. (n.d.).
  • Phenoxy herbicide - Wikipedia. (n.d.).
  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023, July 18).
  • PHENOXIES - Nufarm. (n.d.).
  • Conducting a Bioassay For Herbicide Residues | NC State Extension Publications. (2016, October 11).
  • Check your soil for herbicide residue - Grainews. (2019, March 18).
  • Bioassay Test for Herbicide Residues in Compost - Revize. (n.d.).
  • Herbicide Bioassay - Woods End Laboratories. (n.d.).
  • Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds - SciSpace. (n.d.).
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. (n.d.).
  • Synthesis and Herbicidal Activity of 2-(4 - JOCPR. (n.d.).
  • The chemical structure of fenoxaprop-P-ethyl ((D+) - ResearchGate. (n.d.).
  • Design, Synthesis, and Bioactivity of Novel Ethyl 2-Oxo-4-phenylbut-3-enoate Derivatives as Potential Herbicide Candidates. | Scilit. (2026, February 17).
  • Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent - PMC. (n.d.).
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - ResearchGate. (2025, April 2).
  • Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides - PMC. (n.d.).
  • (PDF) Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives - ResearchGate. (2025, November 2).
  • Fenoxaprop-P-ethyl (Ref: AE F046360) - AERU. (2026, February 6).
  • Fenoxaprop-p-ethyl . Peti - Regulations.gov. (2013, December 5).
  • Persistence of herbicide fenoxaprop ethyl and its acid metabolite in soil and wheat crop under Indian tropical conditions - PubMed. (n.d.).

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"Analytical methods for monitoring the progress of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate reactions"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Analytical Strategies for Real-Time Monitoring of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate Synthesis

Abstract

This application note provides a comprehensive guide to the analytical methodologies for monitoring the synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate, a key intermediate in various synthetic pathways. We will explore and provide detailed protocols for several essential analytical techniques, including Thin-Layer Chromatography (TLC) for rapid qualitative assessment, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile components, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and kinetic studies. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction and Reaction Overview

The synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate typically proceeds via a nucleophilic aromatic substitution or a Williamson ether synthesis. A common route involves the reaction of 4-bromo-2-nitrophenol with ethyl 2-bromopropanoate in the presence of a base.

Reaction Scheme:

  • Reactant 1: 4-bromo-2-nitrophenol

  • Reactant 2: Ethyl 2-bromopropanoate

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Acetone or Dimethylformamide (DMF)

  • Product: Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

Effective reaction monitoring is critical to optimize yield, minimize byproduct formation, and ensure the complete consumption of starting materials. The choice of analytical technique depends on the specific requirements of the analysis, such as the need for qualitative or quantitative data, speed, and the level of structural information required.[1][2]

Thin-Layer Chromatography (TLC): Rapid Reaction Scouting

TLC is an indispensable tool for the rapid, qualitative monitoring of a reaction's progress.[1][3] It allows for a quick visual assessment of the consumption of starting materials and the formation of the product.[4][5][6]

Causality and Methodological Choice

The significant difference in polarity between the starting material, 4-bromo-2-nitrophenol (a polar phenol), and the product, Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate (a less polar ether-ester), makes TLC an ideal choice for separation. The product will travel further up the TLC plate (higher Rf value) than the highly polar phenolic reactant.

Detailed Protocol for TLC Analysis
  • Solvent System Selection: Begin with a non-polar/polar solvent mixture. A good starting point is a 4:1 mixture of Hexanes:Ethyl Acetate. Adjust the ratio to achieve good separation, where the product Rf is approximately 0.4-0.6.

  • Plate Preparation and Spotting:

    • On a silica gel TLC plate, draw a faint baseline in pencil about 1 cm from the bottom.

    • Mark three lanes: "SM" (Starting Material - 4-bromo-2-nitrophenol), "RM" (Reaction Mixture), and "Co" (Co-spot).

    • Using a capillary tube, spot a dilute solution of the starting phenol in the "SM" lane.

    • Spot a sample of the reaction mixture (quenched with a small amount of dilute acid and extracted into a volatile solvent if necessary) in the "RM" lane.

    • In the "Co" lane, spot the starting material first, and then spot the reaction mixture directly on top of it. This "co-spot" is crucial for confirming the identity of the starting material spot in the reaction mixture lane.[5][7]

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm), as the aromatic rings of the reactants and product will absorb UV light and appear as dark spots.[1] Circle the spots with a pencil.

    • Staining with potassium permanganate can also be used for visualization if necessary.

Data Interpretation
  • t=0: The "RM" lane should show a prominent spot corresponding to the 4-bromo-2-nitrophenol starting material.

  • Reaction Progressing: A new spot with a higher Rf value (the product) will appear in the "RM" lane, and the intensity of the starting material spot will decrease.

  • Reaction Completion: The starting material spot in the "RM" lane will have completely disappeared, and only the product spot will be visible. The "Co" spot will show two distinct spots until the reaction is complete.

High-Performance Liquid Chromatography (HPLC): Quantitative Progress Analysis

For precise, quantitative data on reaction conversion and product formation, HPLC is the method of choice.[8][9] It provides excellent resolution and sensitivity for complex reaction mixtures.

Causality and Methodological Choice

A reverse-phase HPLC method is most suitable. The non-polar stationary phase (e.g., C18) will retain the less polar product more strongly than the more polar phenolic starting material. This results in a longer retention time for the product, allowing for clear separation and quantification. A UV-Vis detector is ideal due to the strong chromophores (nitroaromatic system) present in both the reactant and product.

Detailed Protocol for HPLC Analysis
  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (ACN) and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Detector: UV-Vis detector set at a wavelength of high absorbance for the nitroaromatic compounds (e.g., 254 nm or a wavelength determined by a UV scan).

  • Method Development (Isocratic):

    • Start with a mobile phase composition of 60:40 ACN:Water at a flow rate of 1.0 mL/min.

    • Inject a standard solution of the starting material and the purified product to determine their retention times.

    • Adjust the ACN/water ratio to achieve baseline separation of all components within a reasonable runtime (e.g., 10-15 minutes). An increase in ACN will decrease retention times.

  • Sample Preparation:

    • At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known, large volume (e.g., 10 mL) of the mobile phase. This stops the reaction and prepares the sample for injection.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Create a calibration curve for the starting material and the product using standards of known concentration.

    • Integrate the peak areas of the starting material and product in the chromatograms from the reaction samples.

    • Calculate the concentration of each component at each time point using the calibration curve. This allows for the determination of reaction kinetics and final yield.

Quantitative Data Summary
Time (min)Reactant Peak AreaProduct Peak Area% Conversion
01,250,00000%
30875,000450,00030%
60500,000900,00060%
120125,0001,350,00090%
240<10,0001,485,000>99%
Note: % Conversion can be estimated as [Product Area / (Reactant Area + Product Area)] * 100, assuming similar response factors, or calculated accurately from calibration curves.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It is particularly useful for identifying minor byproducts.

Causality and Methodological Choice

Both the reactants and the product have functional groups (bromo, nitro) that make them suitable for detection by specific GC detectors, and their molecular weights are well within the range for GC analysis. The mass spectrometer provides definitive identification based on the fragmentation patterns of the molecules.[10] This method is excellent for detecting potential side reactions, such as the hydrolysis of the ester group.

Detailed Protocol for GC-MS Analysis
  • Instrumentation:

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector, operated in split mode to avoid column overloading.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.

    • MS Detector: Electron Ionization (EI) source. Can be run in full scan mode to identify unknowns or Selected Ion Monitoring (SIM) mode for higher sensitivity in quantifying known components.[11]

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture.

    • Quench and dilute the sample in a volatile solvent compatible with the GC system, such as dichloromethane or ethyl acetate.

    • An internal standard (a non-reactive compound with a distinct retention time) can be added for precise quantification.

Data Interpretation
  • Identify the peaks for reactants and the product based on their retention times and mass spectra.

  • The mass spectrum of the product should show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethyl propanoate side chain and other fragments.

  • Search the chromatogram for any unexpected peaks and analyze their mass spectra to identify potential impurities or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information and can be used for quantitative analysis without the need for calibration curves (when an internal standard is used).[12][13] It is an excellent tool for confirming the structure of the final product and for in situ monitoring of the reaction.[14][15]

Causality and Methodological Choice

The ¹H NMR spectra of the reactant (4-bromo-2-nitrophenol) and the product are distinctly different. Key diagnostic signals to monitor include:

  • Disappearance of the phenolic -OH proton: This broad signal in the reactant will disappear upon ether formation.

  • Appearance of the propanoate protons: The characteristic quartet and triplet of the ethyl group and the quartet/doublet of the CH group attached to the ether oxygen are clear indicators of product formation.

  • Shifts in the aromatic protons: The chemical shifts of the aromatic protons will change upon conversion of the phenol to the ether, providing another way to track the reaction.[16]

Detailed Protocol for NMR Analysis
  • Sample Preparation (for time-point analysis):

    • Withdraw an aliquot from the reaction.

    • Quench the reaction and perform a rapid workup (e.g., dilute with water, extract with a deuterated solvent like CDCl₃, and dry with MgSO₄).

    • Filter the solution directly into an NMR tube.

  • In Situ (Real-Time) Monitoring:

    • The reaction can be run directly in an NMR tube using a deuterated solvent if it is compatible with the reaction conditions.

    • Acquire spectra at regular intervals to observe the changes in proton signals over time.[12]

  • Data Acquisition:

    • Acquire standard ¹H NMR spectra.

    • Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1) for accurate integration and quantification.

  • Data Interpretation:

    • Identify the characteristic peaks for the starting materials and the product.

    • Integrate a well-resolved peak for the starting material and a well-resolved peak for the product.

    • The mole ratio of product to starting material can be calculated directly from the ratio of their integration values (after normalizing for the number of protons each signal represents). For example, compare the integral of one of the aromatic protons of the starting material to the integral of the corresponding proton in the product.

Workflow and Method Selection

The choice of analytical method is dictated by the specific goal of the monitoring process. The following workflow provides a logical approach to analyzing the reaction.

Reaction_Monitoring_Workflow cluster_0 Qualitative Assessment cluster_1 Quantitative Analysis & Purity cluster_2 Structural Confirmation TLC TLC Analysis (Is reaction working?) HPLC HPLC (Kinetics & Yield) TLC->HPLC Proceed if promising GCMS GC-MS (Byproduct ID) HPLC->GCMS Investigate impurities NMR NMR Spectroscopy (Structural Proof) HPLC->NMR Confirm final product Reaction Reaction Aliquot Reaction->TLC Fast Check

Caption: Workflow for selecting analytical methods.

Comparative Summary of Techniques

TechniquePrimary UseSpeedCostExpertise RequiredData Output
TLC Qualitative checkVery Fast (5-10 min)Very LowLowQualitative (Rf values)
HPLC Quantitative analysisModerate (15-30 min/sample)ModerateIntermediateQuantitative (Concentration)
GC-MS Identification of byproductsModerate (30-60 min/sample)HighHighQuantitative & Structural (Mass Spectra)
NMR Structural confirmationSlow (for workup) / Real-time (in situ)HighHighQuantitative & Definitive Structural

Conclusion

A multi-faceted analytical approach is recommended for robustly monitoring the synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate. Thin-Layer Chromatography serves as an excellent initial screening tool. High-Performance Liquid Chromatography is the preferred method for accurate quantitative analysis of reaction kinetics and yield determination. Gas Chromatography-Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provide invaluable information for byproduct identification and definitive structural confirmation of the final product. By employing these methods judiciously, researchers can gain a comprehensive understanding of the reaction, enabling efficient optimization and control.

References

  • Vertex AI Search. (n.d.). Thin Layer Chromatography (TLC).
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
  • Wikipedia. (n.d.). Thin-layer chromatography.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
  • PMC. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • ACS Publications. (2018, December 13). Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy. Journal of Chemical Education.
  • IMSERC. (n.d.). Kinetics / reaction monitoring.
  • EPA. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • National Center for Biotechnology Information. (n.d.). Gas chromatographic and mass spectrometric determination of nitroaromatics in water.
  • Canadian Science Publishing. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • PMC. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions.
  • RSC Publishing. (2014, October 2). In situ study of reaction kinetics using compressed sensing NMR.
  • MSU chemistry. (n.d.). NMR Spectroscopy.
  • Agilent Technologies. (2008, December 17). Determination of Nitro-Polycyclic Aromatic Hydrocarbons in Air Particulates Using the Agilent 7000A Triple Quadrupole GC/MS System.
  • Organic Syntheses. (n.d.). Phosphine-Catalyzed [4 + 2] Annulation.
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate.
  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
  • ChemicalBook. (n.d.). (E)-ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate synthesis.
  • ResearchGate. (2025, August 9). Development and Application of Crown Ether-based HPLC Chiral Stationary Phases.
  • Jordan Journal of Chemistry. (n.d.). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.
  • ResearchGate. (n.d.). GC-MS analysis of nitro compounds. SIM offers sensitivity and specificity....
  • Echemi. (n.d.). ethyl 2,3-dibromo-3-(4-nitrophenyl)propanoate.
  • ResearchGate. (2025, August 6). Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant from Cough Tablets.
  • Bridgewater College. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
  • TCI Chemicals. (n.d.). The Science of Separation: Understanding High-Performance Liquid Chromatography.

Sources

Application Note: Enantioselective Synthesis of (R)-Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the precision synthesis of (R)-Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate , a critical chiral ether scaffold often utilized in the development of protoporphyrinogen oxidase (PPO) inhibitors and herbicide intermediates.

Achieving high enantiomeric excess (ee > 98%) is paramount, as the biological activity of aryloxy propionates is strictly governed by the stereocenter at the 2-position. This guide presents two validated pathways starting from inexpensive (S)-(-)-Ethyl lactate :

  • Route A (Scalable Process): Nucleophilic Substitution (

    
    ) of an activated sulfonate ester.
    
  • Route B (Discovery Scale): Mitsunobu Coupling.

Both methods leverage the "chiral pool" strategy, utilizing the natural (S)-enantiomer of ethyl lactate to access the (R)-product via stereochemical inversion.

Retrosynthetic Analysis & Strategy

The target molecule features a chiral ether linkage between an electron-deficient phenol (4-bromo-2-nitrophenol) and a propanoate tail. The (R)-configuration is installed via Walden inversion of the (S)-lactate precursor.

Strategic Disconnection
  • Bond Formed:

    
     ether bond.
    
  • Stereochemistry: Inversion (

    
    ).[1]
    
  • Nucleophile: 4-Bromo-2-nitrophenoxide (generated in situ).

  • Electrophile: Activated (S)-Ethyl lactate derivative.

Pathway Visualization

Retrosynthesis cluster_legend Stereochemical Logic Target (R)-Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate (Target Molecule) Precursor1 4-Bromo-2-nitrophenol (Nucleophile) Target->Precursor1 Ether Disconnection Intermediate Activated Electrophile (Leaving Group = OTs, OMs, or PPh3/DIAD) Target->Intermediate Inversion (SN2) Precursor2 (S)-Ethyl Lactate (Chiral Pool Source) Intermediate->Precursor2 Activation Logic (S)-Lactate -> (R)-Ether (100% Inversion)

Figure 1: Retrosynthetic logic flow demonstrating the chiral pool approach.

Method A: Nucleophilic Substitution (Process Route)

This method is preferred for multi-gram to kilogram scale synthesis due to easier purification (avoiding phosphine oxide byproducts) and lower reagent costs.

Mechanism

The reaction proceeds via a classic


 mechanism.[2] The hydroxyl group of (S)-ethyl lactate is first converted to a good leaving group (Tosylate). The subsequent displacement by the phenoxide ion occurs with complete inversion of configuration.
Protocol

Reagents:

  • (S)-(-)-Ethyl lactate (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

  • 4-Bromo-2-nitrophenol (1.0 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvents: Dichloromethane (DCM), Acetonitrile (ACN)

Step 1: Activation (Synthesis of (S)-Ethyl 2-(tosyloxy)propanoate)
  • Charge a reactor with (S)-ethyl lactate (11.8 g, 100 mmol) and DCM (100 mL).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add triethylamine (15.3 mL, 110 mmol) and catalytic DMAP (0.05 equiv).

  • Add TsCl (20.9 g, 110 mmol) portion-wise, maintaining internal temperature < 5°C.

  • Stir at 0°C for 1 hour, then warm to RT for 4 hours.

  • Workup: Wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Yield: ~90-95% of colorless oil (solidifies upon standing). Note: This intermediate retains (S)-configuration.

Step 2: Coupling (

Displacement)
  • Dissolve 4-bromo-2-nitrophenol (21.8 g, 100 mmol) in dry Acetonitrile (200 mL).

  • Add anhydrous

    
     (20.7 g, 150 mmol). Stir for 30 min at RT to generate the phenoxide (color change to deep yellow/orange).
    
  • Add (S)-Ethyl 2-(tosyloxy)propanoate (27.2 g, 100 mmol) dropwise.

  • Heat to reflux (80-82°C) for 6–8 hours. Monitor by TLC/HPLC.

  • Cool to RT and filter off solids (

    
    /KOTs).
    
  • Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Hexane (1:4) or purify via silica flash chromatography (10% EtOAc in Hexanes).

Critical Process Parameters (CPPs)
ParameterSpecificationReason
Water Content < 0.1% (Karl Fischer)Water competes as a nucleophile, causing hydrolysis (racemization risk).
Temperature Reflux (80°C)Required to overcome steric hindrance of the ortho-nitro group.
Base Choice

or

Weaker bases prevent elimination side reactions (formation of acrylate).

Method B: Mitsunobu Reaction (Discovery Route)

Ideal for rapid, small-scale synthesis where avoiding the two-step activation sequence is advantageous. The acidity of 4-bromo-2-nitrophenol (


 ~6-7) makes it an excellent substrate for Mitsunobu coupling.
Protocol

Reagents:

  • (S)-(-)-Ethyl lactate (1.0 equiv)

  • 4-Bromo-2-nitrophenol (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Dissolve

    
     (3.15 g, 12 mmol) and 4-bromo-2-nitrophenol (2.18 g, 10 mmol) in anhydrous THF (40 mL) under 
    
    
    
    .
  • Cool the solution to 0°C.

  • Add (S)-ethyl lactate (1.18 g, 10 mmol).

  • Add DIAD (2.42 g, 12 mmol) dropwise over 15 minutes. Exothermic reaction.

  • Stir at 0°C for 30 mins, then warm to RT and stir overnight (12-16 h).

  • Concentrate THF under reduced pressure.

  • Purification: Triturate with cold diethyl ether/hexane to precipitate triphenylphosphine oxide (

    
    ). Filter and purify the supernatant via column chromatography.
    

Analytical Validation & QC

Enantiomeric Excess (ee) Determination
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • (R)-Enantiomer (Major): ~12.5 min

    • (S)-Enantiomer (Minor): ~14.2 min

  • Acceptance Criteria: ee

    
     98.0%.
    
Expected Spectroscopic Data
  • 1H NMR (400 MHz,

    
    ): 
    
    
    
    8.01 (d, J=2.4 Hz, 1H, Ar-H3), 7.55 (dd, J=8.8, 2.4 Hz, 1H, Ar-H5), 6.95 (d, J=8.8 Hz, 1H, Ar-H6), 4.78 (q, J=6.8 Hz, 1H, -CH-), 4.21 (q, J=7.1 Hz, 2H, -OCH2-), 1.68 (d, J=6.8 Hz, 3H, CH3), 1.25 (t, J=7.1 Hz, 3H, CH3).
  • Description: The quartet at 4.78 ppm is diagnostic of the chiral proton alpha to the ester.

Workflow Diagram (Method A)

Workflow Start Start: (S)-Ethyl Lactate Act Activation (TsCl, Et3N, DCM, 0°C) Start->Act Inter Intermediate: (S)-Tosylate Act->Inter React Coupling Reaction (Phenol, K2CO3, ACN, 80°C) Inter->React Inversion Workup Workup & Filtration (Remove Salts) React->Workup Cryst Crystallization/Chromatography Workup->Cryst End Final Product: (R)-Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate Cryst->End

Figure 2: Step-by-step process flow for the Sulfonate Displacement Route (Method A).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete formation of phenoxide.Ensure

is finely milled. Add catalytic KI (Finkelstein condition) to accelerate

.
Low ee (<95%)

pathway competition.
Avoid polar protic solvents. Ensure temperature does not exceed 85°C. Use strictly anhydrous conditions.
Elimination Product Base too strong or temp too high.Switch from

to

. Lower reaction temperature to 60°C and extend time.

References

  • Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev., 2009, 109(6), 2551–2651. Link

  • Chiral Aryloxy Propionate Synthesis: Tu, S., et al. "Efficient Synthesis of Chiral Aryloxypropionic Acid Derivatives." Synthetic Communications, 2005, 35(10), 1397-1402. Link

  • General Protocol for Phenol Alkylation: "Synthesis of R-(+)-2-(4-hydroxyphenoxy)ethyl propionate." Chinese Patent CN112321428A. Link

  • Mitsunobu Mechanism & Inversion: Hughes, D. L. "The Mitsunobu Reaction."[1][2][3][4][5] Organic Reactions, 1992, 42, 335–656. Link

  • pKa of Nitrophenols: "Acidity of substituted phenols." Bordwell pKa Table. Link

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Application Notes and Protocols: Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Latent Potential

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutic agents. Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate emerges as a scaffold of significant interest, not for its inherent biological activity, but for the latent potential held within its trifunctionalized architecture. The presence of a reducible nitro group, a versatile bromo substituent, and a hydrolyzable ester moiety offers a rich platform for chemical diversification, enabling the generation of a wide array of pharmacologically relevant structures.

This guide provides an in-depth exploration of the downstream applications of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel bioactive molecules. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Molecular Features and Synthetic Rationale

The structure of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate presents three key functional groups that can be selectively addressed to generate diverse molecular entities.

  • The Nitro Group: A versatile precursor to an amino group, the nitro functionality is a cornerstone of many drug discovery programs. Its reduction opens the door to a vast array of subsequent reactions, including amide bond formation, sulfonylation, and the construction of various heterocyclic systems. The electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring.

  • The Bromo Substituent: The bromine atom serves as a valuable handle for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, profoundly impacting the steric and electronic properties of the molecule. The presence of bromine in bioactive compounds has been associated with enhanced potency in some cases.

  • The Ethyl Propanoate Side Chain: This ester group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide coupling, or can be modified through various esterification or amidation reactions. The propanoate moiety itself can influence the pharmacokinetic properties of the final compound.

Downstream Application I: Synthesis of Benzoxazinone Derivatives

One of the most promising applications of this scaffold is in the synthesis of 1,4-benzoxazin-3-one derivatives. These heterocyclic systems are present in a variety of biologically active compounds. The synthesis hinges on the reduction of the ortho-nitro group to an amine, which then undergoes intramolecular cyclization with the adjacent ester side chain.

Workflow for Benzoxazinone Synthesis

G A Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate B Reduction of Nitro Group (e.g., Fe/NH4Cl, H2/Pd-C) A->B C Ethyl 2-(2-amino-4-bromophenoxy)propanoate (Intermediate) B->C D Intramolecular Cyclization (Heat or Base Catalysis) C->D E 7-Bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one D->E F Further Diversification (e.g., Suzuki Coupling at C7-Br) E->F G Novel Bioactive Benzoxazinones F->G

Caption: Synthetic workflow for the preparation of benzoxazinone derivatives.

Protocol: Synthesis of 7-Bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Materials:

  • Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

  • Iron powder (-325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Nitro Group Reduction: To a solution of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (5.0 eq) and iron powder (5.0 eq).

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-(2-amino-4-bromophenoxy)propanoate. This intermediate can be used in the next step without further purification if it is of sufficient purity.

  • Cyclization: Dissolve the crude amino ester in a high-boiling point solvent such as toluene or xylene.

  • Heat the solution to reflux (110-140 °C) for 4-6 hours. The intramolecular cyclization is driven by the elimination of ethanol. Progress can be monitored by TLC.

  • Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 7-Bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Rationale: The use of iron in the presence of ammonium chloride is a classic and cost-effective method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like esters. The subsequent thermal cyclization is an efficient way to form the benzoxazinone ring.

Downstream Application II: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond on the aromatic ring is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a library of compounds with varied substituents at the 7-position of the core scaffold, which can be crucial for modulating biological activity.

Workflow for Suzuki Cross-Coupling

G A Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate D Suzuki Cross-Coupling Reaction A->D B Aryl or Heteroaryl Boronic Acid B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) C->D E Ethyl 2-(2-nitro-4-aryl/heteroaryl-phenoxy)propanoate D->E F Downstream Transformations (e.g., Nitro Reduction, Ester Hydrolysis) E->F G Novel Bioactive Compounds F->G

Caption: Suzuki cross-coupling reaction workflow.

Protocol: Suzuki Cross-Coupling with Phenylboronic Acid

Materials:

  • Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure Ethyl 2-(2-nitro-4-phenylphenoxy)propanoate.

Rationale: The Suzuki coupling is a robust and widely used method for C-C bond formation. The choice of Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base is a common and effective combination for this type of transformation. Degassing the solvents is crucial to prevent the oxidation of the palladium(0) catalyst.

Downstream Application III: Manipulation of the Propanoate Side Chain

The ethyl propanoate side chain can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for the synthesis of amides and other derivatives.

Protocol: Hydrolysis of the Ester to a Carboxylic Acid

Materials:

  • Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrolysis: Dissolve Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq) and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate may form.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(4-bromo-2-nitrophenoxy)propanoic acid.

Rationale: Base-catalyzed hydrolysis is a standard method for converting esters to carboxylic acids. The resulting carboxylic acid is a versatile intermediate for amide bond formation using standard coupling reagents (e.g., HATU, HOBt/EDC).

Potential Therapeutic Targets and Biological Relevance

While Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate itself is a synthetic intermediate, the downstream products derived from it have the potential to target a range of biological systems.

  • Benzoxazinones: This class of compounds has been investigated for various activities, including antibacterial, and anticancer properties.

  • Biphenyl and Heteroaryl Derivatives: The introduction of new aryl or heteroaryl groups via cross-coupling can lead to compounds with potential activity as enzyme inhibitors or receptor modulators.

  • Amide Derivatives: The generation of diverse amides from the carboxylic acid intermediate can lead to compounds with a wide spectrum of biological activities, including anti-inflammatory and analgesic properties.

It is important to note that the nitroaromatic scaffold itself can be associated with toxicity. Therefore, the reduction of the nitro group early in the synthetic sequence is often a desirable strategy.

Data Summary Table

Starting MaterialKey TransformationProductPotential Biological Relevance
Ethyl 2-(4-bromo-2-nitrophenoxy)propanoateNitro Reduction & Cyclization7-Bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-oneAntibacterial, Anticancer
Ethyl 2-(4-bromo-2-nitrophenoxy)propanoateSuzuki Cross-CouplingEthyl 2-(2-nitro-4-arylphenoxy)propanoatePrecursor to diverse bioactive molecules
Ethyl 2-(4-bromo-2-nitrophenoxy)propanoateEster Hydrolysis2-(4-bromo-2-nitrophenoxy)propanoic acidIntermediate for amide synthesis

Conclusion

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is a valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups provide multiple avenues for chemical elaboration, enabling the synthesis of diverse libraries of compounds for drug discovery. The protocols and workflows detailed in this guide offer a starting point for researchers to explore the full potential of this promising scaffold. As with any drug discovery endeavor, careful consideration of the structure-activity relationships and potential toxicological profiles of the synthesized compounds will be crucial for success.

References

  • Insuasty, D., Castillo, J. C., & Abonía, R. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 533.
  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds. Retrieved from [Link]

  • LookChem. (2025, May 20). 4-bromo-2-nitrophenol. Retrieved from [Link]

  • Rizzoli, C., Marku, E., & Greci, L. (2011). 4-Nitrophenyl 2-bromo-2-methylpropanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3278.
  • Sokolov, V. B., & Aksinenko, A. Y. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3594.
  • Rojas-Dávila, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.
  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Purohit, S., & Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Journal of Biological Chemistry, 290(49), 29157–29167.
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381.
  • Bairam, M. A., et al. (2025).
  • Sahoo, S. K., et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties

Troubleshooting & Optimization

"Troubleshooting low yield in the synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Williamson Ether Synthesis Ticket ID: WES-NITRO-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Diagnostic Summary

The Core Problem: You are attempting a Williamson ether synthesis between 4-bromo-2-nitrophenol (nucleophile) and ethyl 2-bromopropanoate (electrophile). Low yields in this specific reaction are typically caused by a "mismatch" in reactivity profiles:

  • Nucleophile Deactivation: The ortho-nitro group is strongly electron-withdrawing. While this makes the phenol more acidic (easier to deprotonate), it delocalizes the charge on the resulting phenoxide oxygen, significantly reducing its nucleophilicity (attacking power).

  • Electrophile Sterics & Competition: Ethyl 2-bromopropanoate is a secondary alkyl halide .

    
     reactions on secondary carbons are inherently sluggish and suffer from severe competition with E2 elimination , which generates ethyl acrylate as a byproduct.
    

Immediate Action Required: Shift from standard conditions (e.g.,


/Acetone) to a Finkelstein-assisted, polar aprotic system  to favor substitution over elimination.

Reaction Mechanics & Pathway Analysis[1][2]

To fix the yield, you must visualize the competition between the desired pathway and the specific side reactions killing your efficiency.

ReactionPathways Start Reactants: 4-bromo-2-nitrophenol + Ethyl 2-bromopropanoate Base Base (K2CO3/Cs2CO3) Start->Base Phenoxide Intermediate: Stabilized Phenoxide Base->Phenoxide Deprotonation SN2 Pathway A (Desired): SN2 Substitution Phenoxide->SN2 Attack on Sec-Carbon E2 Pathway B (Parasitic): E2 Elimination Phenoxide->E2 Base attacks Beta-Hydrogen Product Target Product: Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate SN2->Product Byproduct Byproduct: Ethyl Acrylate + HBr E2->Byproduct KI Catalyst (KI/TBAI) KI->SN2 Accelerates (Finkelstein)

Figure 1: Mechanistic competition. The secondary alkyl halide creates a bifurcation where E2 elimination (red) competes with the desired


 product (green).

Optimized Protocol (The "Gold Standard")

This protocol minimizes elimination by using a milder base temperature profile and accelerates substitution using the Finkelstein effect.

Reagents:

  • Substrate: 4-bromo-2-nitrophenol (

    
     equiv)
    
  • Reagent: Ethyl 2-bromopropanoate (

    
     equiv)
    
  • Base: Potassium Carbonate (

    
    , anhydrous, 
    
    
    
    equiv) OR Cesium Carbonate (
    
    
    ,
    
    
    equiv)
  • Catalyst: Potassium Iodide (KI,

    
    )
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation Phase:

    • Charge a dry flask with 4-bromo-2-nitrophenol and anhydrous MeCN (

      
      ).
      
    • Add

      
       (or 
      
      
      
      ).
    • Crucial: Stir at room temperature for 30 minutes before adding the alkyl halide. This ensures complete formation of the phenoxide anion. The solution should turn bright yellow/orange (characteristic of nitrophenoxide).

  • The Finkelstein Twist:

    • Add KI (

      
      ). This converts the ethyl 2-bromopropanoate into ethyl 2-iodopropanoate in situ. The iodide is a better leaving group, accelerating the sluggish 
      
      
      
      reaction on the secondary carbon [1].
  • Controlled Addition:

    • Add Ethyl 2-bromopropanoate dropwise.

    • Do not reflux immediately. Heat to

      
      . Refluxing (
      
      
      
      ) promotes the E2 elimination of the alkyl halide to ethyl acrylate.
  • Monitoring:

    • Monitor via TLC or HPLC. If conversion stalls after 4 hours, raise temperature to

      
      .
      

Troubleshooting Matrix

Use this table to diagnose specific failure modes in your current setup.

SymptomProbable CauseCorrective Action
Low Yield (<30%) + "Plastic" smell Elimination (E2): The alkyl halide converted to ethyl acrylate (polymerizes to smell like plastic/acrylics).Lower temperature. Switch from NaH (too strong) to

.
Starting Material (Phenol) remains Low Nucleophilicity: The nitro group is stabilizing the charge too well.Switch solvent to DMF (more polar). Add

(cesium effect increases solubility) [2].
Product disappears during workup Hydrolysis: The ester group on the product hydrolyzed to the carboxylic acid.Avoid strong aqueous bases (NaOH/KOH) during workup. Use saturated

to quench.
Dark Tar / Gunk Oxidation/Polymerization: Acrylate byproducts polymerizing.Run under Nitrogen/Argon atmosphere.[1] Add a radical inhibitor (BHT) if scaling up.

Diagnostic Decision Tree

Follow this logic flow to determine your next experimental move.

TroubleshootingTree Start Start Diagnosis: Analyze Crude NMR/TLC CheckSM Is SM (Phenol) still present? Start->CheckSM CheckAcrylate Do you see olefin peaks? (5.8-6.4 ppm) CheckSM->CheckAcrylate Yes WorkupIssue Issue: Hydrolysis or Extraction Loss. Action: Check Aqueous layer pH. Use milder quench. CheckSM->WorkupIssue No (SM Gone but low yield) Elimination Issue: E2 Elimination. Action: Lower Temp, Switch to K2CO3/Acetone. CheckAcrylate->Elimination Yes Stall Issue: Low Reactivity. Action: Add KI (Finkelstein), Switch to DMF/Cs2CO3. CheckAcrylate->Stall No

Figure 2: Logical flow for diagnosing yield loss based on crude analysis.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) to ensure complete deprotonation? A: Avoid it. While NaH ensures deprotonation, it is a strong base that promotes the E2 elimination of ethyl 2-bromopropanoate. The resulting ethyl acrylate is a dead-end byproduct. Weak bases like


 are sufficient for nitrophenols (

) and minimize elimination [3].

Q: Why is the reaction slower than with 4-bromophenol? A: The nitro group at the ortho position exerts a strong electron-withdrawing inductive and resonance effect. This stabilizes the negative charge on the oxygen, making it "happy" and less willing to attack the alkyl halide. You need heat or better leaving groups (iodide) to overcome this thermodynamic well [4].

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: It is likely the O-alkylation vs C-alkylation competition, or hydrolysis. However, with nitrophenols, a common impurity is the result of the "self-reaction" or transesterification if ethanol is used as a solvent. Ensure you are using aprotic solvents (Acetone, MeCN, DMF) to prevent transesterification with the ethyl ester.

References

  • Finkelstein Reaction in Ether Synthesis

    • Mechanism:[2][3][4][5][6][7] The addition of iodide ions displaces the bromide to form a more reactive alkyl iodide.

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[8][2][1][3][4][5][6][9][10] Available at: [Link]

  • Cesium Effect in Alkylation

    • Insight: Cesium carbonate provides higher solubility in organic solvents and a "naked" anion effect, enhancing nucleophilicity of poor nucleophiles like nitrophenols.
    • Source: Organic Chemistry Portal. "Cesium Carbonate." Available at: [Link]

  • Competition between Substitution and Elimination

    • Theory: Secondary alkyl halides (like ethyl 2-bromopropanoate)
    • Source: LibreTexts Chemistry. "14.3: The Williamson Ether Synthesis." Available at: [Link][2][6][11][12]

  • Acidity and Nucleophilicity of Nitrophenols

    • of 2-nitrophenol is approx 7.
    • Source: Bordwell pKa Table via University of Wisconsin-Madison. Available at: [Link]

Sources

"Identification and characterization of byproducts in Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Characterization of Byproducts Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This technical guide addresses the synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate , a critical intermediate often employed in the development of aryloxyphenoxypropionate herbicides and pharmaceutical scaffolds. The synthesis typically involves the O-alkylation of 4-bromo-2-nitrophenol with ethyl 2-bromopropanoate via a Williamson ether synthesis.

While conceptually straightforward, this reaction is prone to specific byproduct formations that can severely impact yield and enantiomeric excess. This guide provides a mechanistic breakdown of these impurities, diagnostic protocols, and corrective actions.

Part 1: Reaction Pathway & Impurity Landscape

The following diagram maps the primary synthetic pathway against the three most critical impurity-generating side reactions: Hydrolysis , Elimination , and Racemization .

ReactionPathways Start 4-Bromo-2-nitrophenol + Ethyl 2-bromopropanoate Base Base (K2CO3) Solvent (DMF/Acetone) Start->Base Product TARGET PRODUCT Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate Start->Product SN2 O-Alkylation Impurity_Acrylate IMPURITY B (Elimination) Ethyl Acrylate + HBr Start->Impurity_Acrylate E2 Elimination (Base attack on Alkyl Halide) Base->Product Impurity_Acid IMPURITY A (Hydrolysis) 2-(4-bromo-2-nitrophenoxy)propanoic acid Product->Impurity_Acid H2O / High pH (Ester Hydrolysis) Impurity_Racemate IMPURITY C (Racemization) (R/S)-Mixture Product->Impurity_Racemate Enolization (Base + Heat)

Figure 1: Mechanistic pathway showing the competition between the desired SN2 substitution and parasitic E2 elimination or hydrolysis reactions.

Part 2: Troubleshooting Modules
Module 1: The "Stalled" Reaction (Incomplete Conversion)

Symptom: HPLC shows significant residual 4-bromo-2-nitrophenol (Starting Material) despite long reaction times. Diagnosis: The alkylating agent (ethyl 2-bromopropanoate) has been consumed by a competing E2 Elimination reaction, forming volatile ethyl acrylate.

  • Mechanism: The base (

    
    ) acts as a nucleophile towards the acidic 
    
    
    
    -proton of the propanoate ester rather than deprotonating the phenol. This is common if the reaction temperature is too high or the phenol is sterically hindered.
  • Confirmation: Check NMR for characteristic acrylate signals (doublets at

    
     5.8–6.4 ppm).
    
  • Corrective Action:

    • Stoichiometry: Increase ethyl 2-bromopropanoate equivalents from 1.1 to 1.5.

    • Temperature: Lower reaction temperature (e.g., from reflux to 50-60°C) to favor SN2 over E2.

    • Addition Order: Add the base to the phenol first, stir for 30 mins to form the phenoxide, then add the alkyl halide slowly.

Module 2: The "Ghost" Acid Peak (Hydrolysis)

Symptom: A new peak appears at RRT ~0.8 (relative to product) on Reverse Phase HPLC. Mass spec shows [M-28] or [M-Et+H]. Diagnosis: Formation of 2-(4-bromo-2-nitrophenoxy)propanoic acid .

  • Mechanism: Water present in the solvent (DMF/Acetone) or base allows hydroxide ions to attack the ester carbonyl.

  • Confirmation: The peak shifts significantly with pH changes in the mobile phase.

  • Corrective Action:

    • Reagent Quality: Use anhydrous

      
       (dried at 120°C overnight). Commercial "dry" DMF often contains amines/water; use fresh molecular sieves.
      
    • Workup Protocol: Avoid highly alkaline aqueous washes. Quench with dilute HCl or saturated

      
       to neutralize residual base immediately.
      
Module 3: Enantiomeric Erosion (Racemization)

Symptom: Chiral HPLC shows a degradation of e.e. (enantiomeric excess) from >99% to <90%. Diagnosis: Base-catalyzed enolization of the chiral center.

  • Mechanism: The

    
    -proton next to the ester and ether oxygen is acidic. Strong bases or prolonged heating can deprotonate this carbon, forming a planar enolate that reprotonates racewmically.
    
  • Corrective Action:

    • Base Selection: Switch from

      
       (stronger) to 
      
      
      
      or
      
      
      .
    • Time Control: Monitor reaction strictly. Stop immediately upon consumption of starting material. Do not "soak" the reaction overnight.

Part 3: Characterization & Analytical Protocols
Table 1: Key Analytical Markers
CompoundDescription1H NMR Marker (

)
HPLC RRT*Mass Spec (ESI+)
Target Product Ethyl Ester

1.25 (t, 3H),

4.75 (q, 1H)
1.00[M+H]+ ~318/320
Impurity A Free Acid

11.0 (br s, 1H, COOH)
0.75[M-H]- ~288/290
Impurity B Ethyl Acrylate

5.8, 6.1, 6.4 (dd)
< 0.3 (Volatile)N/A
Starting Material Phenol

10.5 (s, 1H, OH)
0.60[M-H]- ~216/218

*RRT = Relative Retention Time (approximate, varies by method).

Protocol: Standardized Synthesis (Self-Validating)
  • Activation: Charge 4-bromo-2-nitrophenol (1.0 eq) and anhydrous Acetone (10 V). Add anhydrous

    
     (2.0 eq).[1]
    
  • Validation Step: Stir at RT for 30 min. The solution should turn bright yellow/orange (phenoxide formation). If not, check solvent water content.

  • Alkylation: Add Ethyl 2-bromopropanoate (1.2 eq) dropwise over 15 min.

  • Reaction: Heat to mild reflux (56°C) for 4–6 hours.

  • IPC (In-Process Control): Sample at 4 hours.

    • Pass Criteria: Phenol < 2.0%.

    • Fail Action: If Phenol > 5%, add 0.2 eq alkyl halide.

  • Workup: Filter inorganic salts while warm. Concentrate filtrate. Redissolve in EtOAc, wash with 1M HCl (to remove residual base/phenoxide), then Brine. Dry over

    
    .
    
Protocol: HPLC Method for Impurity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (ester/carbonyl).

Part 4: Troubleshooting Decision Tree

TroubleshootingTree Start Issue Detected CheckHPLC Check HPLC/LC-MS Start->CheckHPLC SM_High High Starting Material (Phenol) CheckHPLC->SM_High SM > 5% New_Peak New Impurity Peak CheckHPLC->New_Peak Unknown Peak Check_Volatiles Check for Ethyl Acrylate (Smell/NMR) SM_High->Check_Volatiles Check_MS Check Mass Spec New_Peak->Check_MS Action_AddReagent Reagent Consumed via Elimination. Action: Add 0.3 eq Alkyl Halide & Lower Temp Check_Volatiles->Action_AddReagent Confirmed Acid_Found Mass = [M-28] (Acid Impurity) Check_MS->Acid_Found Action_Dry Hydrolysis Occurred. Action: Dry Solvent, Check Workup pH Acid_Found->Action_Dry

Figure 2: Diagnostic flowchart for rapid issue resolution in the lab.

FAQs

Q1: Can I use Sodium Hydride (NaH) instead of Potassium Carbonate?

  • Answer: Yes, but proceed with caution. NaH is a stronger base and will drive the reaction faster, but it significantly increases the risk of racemization (if using chiral starting material) and E2 elimination of the alkyl halide.

    
     in Acetone or DMF is generally preferred for its milder profile.
    

Q2: Why is my product oil solidifying into a gum?

  • Answer: This often indicates the presence of the hydrolyzed acid impurity or residual phenol. The pure ethyl ester is typically an oil or low-melting solid. Verify purity via TLC (Acid will streak or stay at baseline in non-polar eluents).

Q3: Is the reaction sensitive to light?

  • Answer: While the nitro group can be photo-active, standard laboratory lighting is usually fine. However, 4-bromo-2-nitrophenol derivatives can darken over time due to oxidation. Store the final product in amber vials under inert gas.

References
  • Williamson Ether Synthesis Mechanism & Side Reactions. Master Organic Chemistry. Available at: [Link]

  • Synthesis and degradation of Fenoxaprop-ethyl (Related Structure). ResearchGate. Available at: [Link]

  • Alkylation of Phenols: General Procedures and Catalysis. Organic Syntheses. Available at: [Link]

Sources

"Optimizing reaction conditions for the synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate, a key intermediate in pharmaceutical and agrochemical research. This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of this Williamson ether synthesis.

Introduction to the Synthesis

The synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is achieved via the Williamson ether synthesis, a robust and widely-used method for forming ether linkages.[1] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this specific synthesis, the nucleophile is the phenoxide ion generated by deprotonating 4-bromo-2-nitrophenol with a suitable base. This phenoxide then attacks the electrophilic carbon of an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate), displacing the halide to form the desired ether product.[4]

The presence of an electron-withdrawing nitro group on the phenol ring increases its acidity, making deprotonation easier. However, the alkyl halide, ethyl 2-bromopropanoate, is a secondary halide, which introduces a significant challenge: a competing elimination (E2) reaction that can lead to the formation of ethyl acrylate as a byproduct and reduce the overall yield.[3][5] Optimizing the reaction conditions is therefore critical to favor the desired SN2 pathway.

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of base for this reaction?

The choice of base is critical and depends on balancing the need for complete deprotonation of the phenol with the risk of promoting side reactions.

  • Potassium Carbonate (K₂CO₃): This is often the best starting choice. It is a mild base that is generally sufficient to deprotonate the acidic 4-bromo-2-nitrophenol. Its lower basicity helps to minimize the competing E2 elimination reaction and reduces the risk of hydrolyzing the ester group on the alkylating agent.[6]

  • Sodium Hydroxide (NaOH): A stronger base that ensures complete and rapid deprotonation of the phenol.[6] However, its high strength can increase the rate of the E2 elimination side reaction.[3] Care must also be taken to use anhydrous conditions, as water in combination with NaOH can lead to ester hydrolysis.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation.[5] While effective, it is often considered overkill for this synthesis due to the already acidic nature of the nitrophenol. It requires strict anhydrous conditions as it reacts violently with water.[6]

Q2: Which solvent should I use for the synthesis?

Polar aprotic solvents are highly recommended as they solvate the cation of the base but not the phenoxide nucleophile, increasing its reactivity and accelerating the SN2 reaction rate.[2][6]

  • Acetone or Butanone (MEK): An excellent choice, particularly when used with K₂CO₃. These solvents have a convenient boiling point for refluxing the reaction and are effective at dissolving the reactants. A published procedure for a similar synthesis successfully uses K₂CO₃ in acetone.

  • N,N-Dimethylformamide (DMF) or Acetonitrile: These are excellent polar aprotic solvents that can significantly speed up the reaction.[2] They are particularly useful if the reaction is sluggish in acetone. However, they have higher boiling points, which can make removal during workup more difficult.

Q3: Why is my reaction yield consistently low?

Low yields in this synthesis are common and can typically be traced back to a few key issues:

  • Competition from E2 Elimination: As the alkylating agent is a secondary halide, it is prone to elimination, especially at higher temperatures or with very strong, bulky bases.[3][5]

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, too low a temperature, or a base that is too weak for the conditions.[2][6]

  • Side Reactions: Besides elimination, C-alkylation (where the alkyl group attaches to the benzene ring instead of the oxygen) can occur, although it is less common for O-alkylation.[2][4] Hydrolysis of the ester in the starting material or product can also occur if water is present, especially with strong bases like NaOH.

  • Moisture: Water in the reaction can consume the base and interfere with the formation of the nucleophilic phenoxide, hindering the reaction.[7]

Q4: Can I use Ethyl 2-chloropropanoate instead of Ethyl 2-bromopropanoate?

Yes, but the reaction will likely be slower. The Williamson ether synthesis relies on a good leaving group. The rate of reaction for different halides is generally I > Br > Cl.[8] While ethyl 2-chloropropanoate is often cheaper, ethyl 2-bromopropanoate is more reactive and will typically give better yields in a shorter amount of time under the same conditions.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction is incomplete; significant starting phenol remains (checked by TLC). 1. Insufficient Base Strength: The base (e.g., K₂CO₃) may not be strong enough under your specific conditions to fully deprotonate the phenol. 2. Low Reaction Temperature: The activation energy for the SN2 reaction is not being met. 3. Short Reaction Time: The reaction has not been allowed to run to completion.1. Increase Base Equivalents or Strength: Increase the molar equivalents of K₂CO₃ (e.g., from 1.5 to 2.5 eq.). If that fails, consider switching to a stronger base like NaOH, but be mindful of potential side reactions.[6] 2. Increase Temperature: Gently increase the reflux temperature. A typical range for this synthesis is 50-100 °C.[2] 3. Extend Reaction Time: Continue to monitor the reaction by TLC for several more hours. Williamson syntheses can take anywhere from 1 to 8 hours or longer.[2]
Major byproduct observed, identified as an alkene (ethyl acrylate). E2 Elimination is Dominating: This is the most common side reaction with secondary halides. It is favored by high temperatures and strong, sterically hindered bases.[3]1. Use a Milder Base: If using NaOH or NaH, switch to K₂CO₃ to disfavor the E2 pathway.[6] 2. Lower the Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. 3. Avoid Bulky Bases: Do not use bases like potassium t-butoxide, as they are known to strongly favor elimination.[9]
Product is contaminated with the hydrolyzed acid form. Ester Hydrolysis: Water is present in the reaction mixture, reacting with the ester functionality under basic conditions.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure your base is not excessively hydrated.[7] 2. Use a Non-Hydroxide Base: Prefer K₂CO₃ or NaH over NaOH to minimize the presence of hydroxide ions.
Reaction workup is difficult; emulsion forms during extraction. Inorganic Salts or Polar Byproducts: The presence of finely divided inorganic salts (from the base) or highly polar organic byproducts can lead to emulsification.1. Filter Before Extraction: After cooling the reaction, filter off the inorganic solids (e.g., K₂CO₃, KBr) before adding water for the workup. 2. Brine Wash: During the aqueous workup, wash the organic layer with a saturated NaCl solution (brine) to help break up emulsions.[10]

Visualizing the Process

Reaction Mechanism

The synthesis proceeds via a standard SN2 pathway.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 4-Bromo-2-nitrophenol Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide_ref Phenoxide Ion AlkylHalide Ethyl 2-bromopropanoate Product Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate AlkylHalide->Product LeavingGroup Br⁻ AlkylHalide->LeavingGroup Displacement Phenoxide_ref->Product SN2 Attack

Caption: The two-step SN2 mechanism for the synthesis.

Troubleshooting Workflow

A logical approach to diagnosing and solving common synthesis problems.

Troubleshooting_Workflow decision decision solution solution start Low Yield or Impure Product check_sm Starting Material Remaining? start->check_sm check_byproducts Major Byproduct Present? check_sm->check_byproducts No solution_incomplete Incomplete Reaction: - Increase reaction time - Increase temperature - Use stronger base check_sm->solution_incomplete Yes solution_ok Purification Issue: - Optimize column chromatography - Recrystallize product check_byproducts->solution_ok No check_alkene Is byproduct an alkene? check_byproducts->check_alkene Yes solution_elimination E2 Elimination: - Lower reaction temperature - Use milder base (K₂CO₃) check_alkene->solution_elimination Yes solution_other Other Side Reactions: - Check for ester hydrolysis - Ensure anhydrous conditions check_alkene->solution_other No

Caption: A workflow for troubleshooting low-yield reactions.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization.

Materials:

  • 4-Bromo-2-nitrophenol (1.0 eq.)

  • Ethyl 2-bromopropanoate (1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq.)

  • Anhydrous Acetone (or Butanone)

  • Ethyl Acetate

  • Deionized Water

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-nitrophenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetone to the flask (approx. 10 mL per gram of phenol).

  • Reagent Addition: Begin stirring the suspension and add ethyl 2-bromopropanoate (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56 °C for acetone) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot has been consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic solids (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.

    • Dissolve the resulting crude oil in ethyl acetate.

    • Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with deionized water (2x) and then with saturated brine solution (1x).[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate.

Characterization and Analysis

The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[11][12] The spectra should show characteristic peaks for the aromatic protons, the methine and methylene protons of the propanoate chain, and the ethyl ester group.

  • Infrared (IR) Spectroscopy: Expect to see characteristic absorption bands for the C-O-C ether linkage, the C=O of the ester, and the N-O bonds of the nitro group.[11]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming the molecular formula.[11]

  • Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.

By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot and optimize the synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate, ensuring higher yields and purity for their research endeavors.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 2(1), 1-10.
  • Google Patents. (n.d.). CN117105769B - Preparation method of ethyl 2-bromopropionate.
  • Francis Academic Press. (n.d.).
  • Royal Society of Chemistry. (2019).
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731306A - Preparation method of ethyl 2-(4-hydroxyl phenoxy) propionate.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.
  • ResearchGate. (n.d.). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Nitrophenyl 2-bromo-2-methylpropanoate. PMC. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Pigment Yellow 3. Retrieved from [Link]

  • ChemWhat. (n.d.). Pigment Yellow 14. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-[2-(4-bromophenoxy)phenoxy]propanoate. Retrieved from [Link]

  • Research & Reviews: Journal of Medicinal & Organic Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • YouTube. (2020, March 28). Williamson ether synthesis (done wrong). Retrieved from [Link]

  • Chemsrc. (n.d.). Pigment Yellow 14. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIGMENT YELLOW 14. Retrieved from [Link]

  • askIITians. (n.d.). Illustrate with examples the limitations of Williamson's synthesis. Retrieved from [Link]

  • PharmD GURU. (n.d.). WILLIAMSON SYNTHESIS. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-EBNP-001 Status: Open Assigned Specialist: Dr. A. V.[1] Thorne, Senior Application Scientist Subject: Troubleshooting isolation and purification of crude reaction mixture.

Executive Summary & Compound Profile

User Context: You are likely synthesizing this compound via a Williamson ether synthesis (SN2) reaction between 4-bromo-2-nitrophenol and ethyl 2-bromopropanoate using a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF, Acetone, or Acetonitrile).

The Core Challenge: The purification of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate presents a specific set of chemical contradictions:

  • The "Sticky" Solvent: If DMF was used, it traps the product in an oil, preventing crystallization.

  • The Acidic Impurity: Unreacted 4-bromo-2-nitrophenol is acidic and strongly colored (yellow/orange), interfering with downstream steps.[1]

  • Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis if aggressive base washes are used to remove the phenol.

This guide provides a self-validating workflow to navigate these issues.

Diagnostic Triage: Know Your Crude

Before attempting bulk purification, perform this rapid diagnostic check.

DiagnosticObservationInterpretationAction Required
TLC (Hex/EtOAc 4:1) Large yellow spot at baseline or low R_f.[1]Residual Nitrophenol.[1][2]Must perform basic wash (Module 2).[1]
1H NMR Doublet at ~8.0 ppm (residual solvent peaks at 2.9/8.0 ppm).[1]Residual DMF.[1]Must perform LiCl wash (Module 2).[1]
Physical State Dark, viscous oil that refuses to solidify.[1]Solvent entrapment or high impurity profile.[1][3]Do not attempt direct crystallization yet.

Module 1: The "Clean" Workup (Critical Pre-Purification)

The Logic: You cannot crystallize a target molecule effectively if the solution contains DMF or unreacted phenol. Standard brine washes are insufficient for DMF removal.[1]

Protocol: The LiCl / Carbonate Dual-Wash
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

    • Why: Diethyl ether is too volatile; DCM often creates emulsions with DMF.[1]

  • The DMF Trap (LiCl Wash): Wash the organic layer 3 times with 5% Aqueous Lithium Chloride (LiCl) .[1]

    • Mechanism:[1][4][5] DMF partitions into the aqueous phase significantly better with LiCl than with NaCl due to the high charge density of Lithium [1].

  • The Phenol Strip (Mild Base Wash): Wash the organic layer 2 times with cold Saturated Sodium Bicarbonate (NaHCO₃) or 10% K₂CO₃ .[1]

    • Critical Control: Do NOT use NaOH.[1] The pKa of 4-bromo-2-nitrophenol is ~7.2 (enhanced acidity due to nitro group).[1] Bicarbonate (pH ~8.[1]5) is sufficient to deprotonate the phenol into the water-soluble phenoxide without hydrolyzing your sensitive ethyl ester [2].

    • Visual Check: The aqueous layer should turn bright yellow (phenoxide anion).[1] Repeat until the aqueous layer is pale.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate thoroughly under high vacuum to remove trace EtOAc.

Module 2: Purification Decision Matrix

Use the following logic flow to determine your purification strategy.

PurificationStrategy Start Concentrated Crude Oil Check Is it a Solid or Oil? Start->Check Solid Solid / Semi-Solid Check->Solid Oil Viscous Oil Check->Oil Trituration Trituration (Cold Hexane) Solid->Trituration High Purity Cryst Recrystallization (EtOH/H2O) Solid->Cryst Lower Purity Oil->Trituration Try to induce solid Trituration->Cryst Success Column Flash Chromatography (Gradient Elution) Trituration->Column Failure (Still Oil)

Figure 1: Decision matrix for selecting the appropriate purification pathway based on the physical state of the crude material.

Module 3: Crystallization Protocol (The Gold Standard)

Applicability: Use this if the crude is a solid or a gum that solidifies upon scratching. Mechanism: The nitro group provides excellent lattice energy, making this compound a prime candidate for crystallization, provided the "greasy" ethyl propanoate tail doesn't interfere.

Solvent System: Ethanol / Water (The "Antisolvent" Method)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add absolute Ethanol (EtOH) .[1]

  • Heat: Heat to 60°C (do not boil aggressively). Add EtOH dropwise until the solid just dissolves.

    • Note: If you have insoluble brown specs, filter them off hot (gravity filtration).[1]

  • Induction: Remove from heat. Add warm water dropwise until the solution turns slightly turbid (cloudy).

  • Clarification: Add 1-2 drops of EtOH to make it clear again.

  • Crystallization:

    • Allow to cool to room temperature slowly (wrap flask in foil to slow heat loss).

    • The "Oiling Out" Danger: If oil droplets form instead of crystals, reheat to dissolve, add a seed crystal (if available) or scratch the glass with a rod.

    • Move to 4°C (fridge) for 12 hours.

  • Collection: Filter the pale yellow/white needles and wash with cold 50% EtOH/Water .[1]

Alternative Solvent: If EtOH/Water fails, try Ethyl Acetate / Hexanes .[1] Dissolve in min. hot EtOAc, then add Hexanes until turbid.

Module 4: Chromatography (The "Oil" Contingency)

Applicability: If the compound remains an oil (common with ethyl esters) or if the impurity profile is complex.

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexanes : Ethyl Acetate.[1]

StepSolvent RatioPurpose
Equilibration 95:5 (Hex:EtOAc)Pack column; prevent "shocking" the silica.[1]
Loading DCM (Minimal)Dissolve crude in min. DCM for tight band loading.
Elution A 90:10 (Hex:EtOAc)Elutes non-polar impurities (excess alkyl bromide).[1]
Elution B 80:20 (Hex:EtOAc)Target Compound Zone. Collect fractions here.[1]
Elution C 50:50 (Hex:EtOAc)Flushes out polar impurities (residual phenols/acids).[1]

Technical Tip: The target ester is UV active (Nitro aromatic).[1] Monitor at 254 nm .[1]

Frequently Asked Questions (FAQ)

Q: My product is oiling out during crystallization. Why? A: This usually happens if the solution is too concentrated or cooled too quickly.

  • Fix: Re-heat the mixture, add a small amount of the "good" solvent (Ethanol), and let it cool much slower. Vigorously stirring the oil while cooling can sometimes induce nucleation.

Q: Can I distill this compound? A: Not recommended. Nitro-aromatics are thermally unstable and can decompose violently at high temperatures.[1] The boiling point of this ester is likely >180°C at reduced pressure, pushing the safety limits of the nitro group [3]. Stick to chromatography or crystallization.[1]

Q: The product is yellow. Is it impure? A: Not necessarily.[1] While pure esters are often colorless, the nitro-aromatic moiety can impart a pale yellow color. However, a bright or dark orange color indicates residual nitrophenol or oxidation byproducts.[1]

References

  • Pangborn, A. B., et al. (1996).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for LiCl wash technique to remove DMF).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Refer to Chapter 2 for general workup of sensitive esters).

  • Booth, G. (1991).[1] Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry.[1] (Safety data regarding thermal instability of nitro-aromatics).

Sources

"Minimizing side reactions in the etherification of 4-bromo-2-nitrophenol"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the etherification of 4-bromo-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your product yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the etherification of 4-bromo-2-nitrophenol, providing step-by-step guidance to resolve them.

Problem 1: Low or No Yield of the Desired Ether Product

A low yield is a frequent challenge and can stem from several factors.[1] A systematic approach is crucial for diagnosis.

Possible Causes & Recommended Actions:

Possible CauseTroubleshooting SuggestionRationale
Incomplete Deprotonation of Phenol Use a sufficiently strong base (e.g., NaH, KH) to ensure complete conversion of the phenol to the more nucleophilic phenoxide.[2] Weaker bases like K₂CO₃ can be effective but may require more forcing conditions.[3]The Williamson ether synthesis is an Sₙ2 reaction where the alkoxide/phenoxide is the nucleophile.[2] Incomplete deprotonation results in a lower concentration of the active nucleophile.
Moisture in the Reaction Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[1]Water will react with strong bases, quenching them, and can also hydrolyze the alkylating agent.[1]
Suboptimal Reaction Temperature A typical temperature range for Williamson ether synthesis is 50-100 °C.[4][5] Start at a lower temperature (e.g., 50-60 °C) and gradually increase if the reaction is sluggish.Higher temperatures can increase the reaction rate but may also promote side reactions like elimination.[1][5]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 1-8 hours.[4][5]Incomplete reactions are a common source of low yields.[5]
Poor Quality of Reagents Use freshly purified reagents. The quality of the base is particularly important; for instance, NaH should be a fine, free-flowing powder.[1]Impurities can lead to unforeseen side reactions.[1]
Problem 2: Presence of a Significant Amount of C-Alkylated Byproduct

The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring, leading to O-alkylation (desired) or C-alkylation (side reaction).[4]

Possible Causes & Recommended Actions:

Possible CauseTroubleshooting SuggestionRationale
Solvent Choice Use polar aprotic solvents such as acetonitrile, DMF, or DMSO.[4][6]Protic solvents (e.g., water, ethanol) can solvate the phenoxide oxygen through hydrogen bonding, making it less available for O-alkylation and thereby favoring C-alkylation.[7]
Nature of the Cation The choice of base can influence the O/C alkylation ratio. While not always straightforward, bases with larger, softer cations (e.g., cesium carbonate) can sometimes favor O-alkylation.[8]The cation can associate with the phenoxide oxygen, influencing its nucleophilicity and steric accessibility.
Problem 3: Formation of an Alkene Byproduct

This is a result of an E2 elimination reaction competing with the desired Sₙ2 substitution.[5]

Possible Causes & Recommended Actions:

Possible CauseTroubleshooting SuggestionRationale
Structure of the Alkylating Agent Use primary alkyl halides whenever possible.[2][9]Secondary and tertiary alkyl halides are more prone to elimination, especially with a strong base like a phenoxide.[2][5]
High Reaction Temperature Lower the reaction temperature.[5]Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.
Steric Hindrance If the alkylating agent or the phenoxide is sterically bulky, elimination becomes more favorable.[6] Re-evaluate the synthetic strategy if possible.Steric hindrance can make the backside attack required for Sₙ2 difficult, allowing the phenoxide to act as a base and abstract a proton, leading to elimination.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the etherification of 4-bromo-2-nitrophenol.

Q1: What is the best choice of base for this reaction?

A1: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the phenol, driving the equilibrium towards the formation of the phenoxide.[2] Carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often in a polar aprotic solvent like acetone or DMF.[3][10]

Q2: Which solvent should I use for the etherification of 4-bromo-2-nitrophenol?

A2: Polar aprotic solvents are generally preferred for Williamson ether synthesis because they effectively solvate the cation of the base while leaving the nucleophilic anion relatively free.[4] Acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common choices that can help accelerate the reaction rate.[4][6]

Q3: Can I use a secondary or tertiary alkyl halide as the alkylating agent?

A3: It is highly discouraged. Secondary alkyl halides will likely lead to a mixture of substitution and elimination products, significantly lowering the yield of the desired ether.[2][5] Tertiary alkyl halides will almost exclusively undergo elimination.[2] For a successful Williamson ether synthesis, a primary alkyl halide is the best choice.[9]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[3] Spot the reaction mixture alongside the starting material (4-bromo-2-nitrophenol) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate that the reaction is proceeding.

Q5: What are the best practices for purifying the final product?

A5: After the reaction is complete, a standard aqueous workup is typically performed to remove inorganic salts and the base.[5] The crude product can then be purified by recrystallization or column chromatography.[11] For column chromatography, a solvent system of hexane and ethyl acetate is a good starting point for elution.[11]

Experimental Protocols

General Protocol for the Etherification of 4-Bromo-2-nitrophenol
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-nitrophenol (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF).

  • Base Addition: Cool the solution in an ice bath and add a strong base such as sodium hydride (1.1 eq) portion-wise. Stir the mixture until the evolution of hydrogen gas ceases, indicating the complete formation of the phenoxide.

  • Alkylating Agent Addition: Add the primary alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-80 °C. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.[5]

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[11]

Visualizing Reaction Pathways and Troubleshooting

Main Reaction vs. Side Reactions

The following diagram illustrates the desired O-alkylation pathway in competition with the major side reactions of C-alkylation and elimination.

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products 4-bromo-2-nitrophenoxide 4-bromo-2-nitrophenoxide SN2 SN2 4-bromo-2-nitrophenoxide->SN2 O-attack C-Alkylation C-Alkylation 4-bromo-2-nitrophenoxide->C-Alkylation C-attack E2 E2 4-bromo-2-nitrophenoxide->E2 Acts as Base Alkyl Halide Alkyl Halide Alkyl Halide->SN2 Alkyl Halide->C-Alkylation Alkyl Halide->E2 Desired Ether (O-Alkylation) Desired Ether (O-Alkylation) SN2->Desired Ether (O-Alkylation) C-Alkylated Byproduct C-Alkylated Byproduct C-Alkylation->C-Alkylated Byproduct Alkene Byproduct Alkene Byproduct E2->Alkene Byproduct

Caption: Etherification pathways of 4-bromo-2-nitrophenol.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing and resolving low product yields.

G start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_base Is the Base Strong Enough? check_reagents->check_base check_temp Optimize Reaction Temperature check_base->check_temp check_time Increase Reaction Time? check_temp->check_time analyze_byproducts Analyze Byproducts (TLC, NMR, MS) check_time->analyze_byproducts elimination Alkene byproduct observed? analyze_byproducts->elimination c_alkylation C-alkylated byproduct observed? analyze_byproducts->c_alkylation elimination->c_alkylation No reassess_alkyl_halide Use Primary Alkyl Halide & Lower Temp elimination->reassess_alkyl_halide Yes change_solvent Switch to Polar Aprotic Solvent c_alkylation->change_solvent Yes success Yield Improved c_alkylation->success No, other issues reassess_alkyl_halide->success change_solvent->success

Caption: Troubleshooting flowchart for low yield.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem Technical Support.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Support.
  • García-Rodeja, Y., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Advances, 11(10), 5678-5688. [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]

  • ResearchGate. (n.d.). Alkylation of Phenol: A Mechanistic View. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2006). Alkylation of phenol: a mechanistic view. PubMed. [Link]

  • Fierens, H., & Anteunis, M. (1963). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. Bulletin des Sociétés Chimiques Belges, 72(1-2), 13-20.
  • Phenol ether - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Lin, C. Y., & Lin, S. T. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 110(8), 2936–2943. [Link]

  • ResearchGate. (n.d.). Effect of the base on the diaryl etherification of phenol with phenyl.... Retrieved February 22, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 4-Bromo-2,3-dimethyl-6-nitrophenol in Agrochemical Synthesis. BenchChem.
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  • Cao, Y., & Pei, B. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent.
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  • ResearchGate. (n.d.). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. Retrieved February 22, 2026, from [Link]

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Technical Support Center: Challenges in the Scale-Up Production of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and safe scale-up of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate?

The most prevalent and industrially applicable method for synthesizing Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, it is the reaction between the sodium or potassium salt of 4-bromo-2-nitrophenol and an ethyl 2-halopropanoate, typically ethyl 2-bromopropanoate.[1] The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon of the ethyl 2-bromopropanoate, displacing the bromide leaving group.[2]

Q2: What are the critical starting material quality attributes to ensure a successful synthesis?

The purity of your starting materials is paramount for a high-yielding and clean reaction.

  • 4-Bromo-2-nitrophenol: This starting material should be a light yellow to yellow crystalline powder with a purity of >98%.[3] The presence of isomeric impurities or residual starting materials from its own synthesis can lead to side reactions and purification challenges. Its melting point should be in the range of 90-94 °C.[4][5]

  • Ethyl 2-bromopropanoate: This reagent should be a colorless, clear liquid with a purity of at least 98%.[6] It is a flammable liquid and corrosive, causing severe skin burns and eye damage, so proper personal protective equipment (PPE) is essential.[7][8] Due to its sensitivity to light and moisture, it should be stored in a cool, dry, and dark place in a tightly sealed container.[8][9]

Q3: I am observing a low yield in my lab-scale reaction. What are the likely causes?

Low yields in the Williamson ether synthesis are a common issue and can often be attributed to several factors:

  • Incomplete deprotonation of the phenol: The acidity of the phenolic proton in 4-bromo-2-nitrophenol is crucial for the formation of the nucleophilic phenoxide.[3] Ensure you are using a sufficiently strong base (e.g., sodium hydride, potassium carbonate) and anhydrous conditions to drive the deprotonation to completion.

  • Side reactions: The primary competing reaction is the E2 elimination of HBr from ethyl 2-bromopropanoate, which is promoted by the basic conditions, leading to the formation of ethyl acrylate. This is more likely to occur at higher temperatures.

  • Reaction time and temperature: The Williamson ether synthesis can require several hours to reach completion, typically between 1 to 8 hours at temperatures ranging from 50 to 100 °C.[1] Insufficient reaction time or a temperature that is too low can result in incomplete conversion. Conversely, excessively high temperatures can promote side reactions.

  • Moisture: The presence of water in the reaction mixture can quench the base and hydrolyze the ethyl 2-bromopropanoate, significantly reducing the yield. It is critical to use anhydrous solvents and dry glassware.

Q4: What are the major safety concerns when scaling up this synthesis?

Scaling up any chemical process introduces new safety considerations that may not be apparent at the lab scale.

  • Thermal Runaway: The reaction is exothermic. On a larger scale, heat dissipation becomes less efficient, which can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway. A thorough thermal hazard assessment is crucial before any scale-up.[10]

  • Handling of Hazardous Materials: Both 4-bromo-2-nitrophenol and ethyl 2-bromopropanoate are hazardous.[3][7] The latter is flammable and corrosive.[8] Handling larger quantities increases the risk of exposure and fire. Ensure adequate ventilation, and use appropriate PPE, including gloves, safety goggles, and protective clothing.[7][8]

  • Nitro-compound Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[10][11] It is important to understand the thermal stability of the product and any intermediates to prevent decomposition during the reaction or workup.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the synthesis and scale-up of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate.

Problem 1: Low Product Yield
Possible Cause Troubleshooting Suggestion Scientific Rationale
Incomplete Deprotonation Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and properly handled to avoid deactivation.4-Bromo-2-nitrophenol has a pKa that requires a sufficiently strong base to ensure complete formation of the phenoxide nucleophile.
E2 Elimination Side Reaction Optimize the reaction temperature, starting at a lower temperature (e.g., 50-60 °C) and monitoring the reaction progress. Consider a milder base if elimination is significant.The E2 elimination pathway has a higher activation energy than the SN2 reaction. Lowering the temperature will favor the desired substitution reaction.[12]
Presence of Water Use anhydrous solvents (e.g., dry DMF, acetonitrile). Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Water will react with the strong base and can also hydrolyze the ethyl 2-bromopropanoate, reducing the concentration of your key reactants.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Continue the reaction until the starting material is consumed.The Williamson ether synthesis can be slow, and premature workup will lead to a lower yield. Reaction times of 1-8 hours are typical.[1]
Problem 2: Product Purity Issues & Impurity Profile

The identification and control of impurities are critical in pharmaceutical development.[13]

Observed Impurity Potential Source Mitigation and Purification Strategy
Unreacted 4-bromo-2-nitrophenol Incomplete reaction or insufficient ethyl 2-bromopropanoate.Optimize reaction conditions for full conversion. During workup, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to extract the acidic unreacted phenol.
Ethyl acrylate E2 elimination of ethyl 2-bromopropanoate.Lower the reaction temperature. This impurity is volatile and can often be removed during solvent evaporation under reduced pressure.
C-Alkylation Products The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring.This is generally less favored than O-alkylation but can occur. Purification by column chromatography on silica gel is typically effective in separating these isomers.[14]
Hydrolysis Product (2-(4-bromo-2-nitrophenoxy)propanoic acid) Hydrolysis of the ester during workup, especially if strong basic or acidic conditions are used for extended periods at elevated temperatures.Perform aqueous washes at room temperature and minimize the time the product is in contact with strong acids or bases. Recrystallization can be an effective purification method.
Problem 3: Difficulties in Product Isolation and Purification
Issue Troubleshooting Suggestion Underlying Principle
Oiling out during crystallization Use a different solvent system for recrystallization. Common choices include ethanol, ethyl acetate/hexanes, or isopropanol.[15] Slow cooling and seeding with a small crystal of the pure product can also promote crystallization.The solubility of the product and impurities in the chosen solvent system is critical for effective crystallization. Oiling out occurs when the product's solubility limit is exceeded at a temperature above its melting point.
Product is a persistent oil If crystallization is unsuccessful, purification by column chromatography on silica gel is a reliable alternative.[14] A gradient elution system, for example, with ethyl acetate in hexanes, is often effective.The polarity difference between the product and impurities allows for their separation on a stationary phase like silica gel.
Emulsion formation during workup Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion. Gentle agitation during extraction can also help prevent emulsion formation.Emulsions are stabilized by surfactants or fine solid particles at the oil-water interface. Changing the properties of the aqueous phase can destabilize the emulsion.

Experimental Protocols & Workflows

General Lab-Scale Synthesis Protocol

This protocol is a general guideline and may require optimization.

  • Alkoxide Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-bromo-2-nitrophenol (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (1.5 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the phenoxide.

  • Etherification: Slowly add ethyl 2-bromopropanoate (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC.

  • Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Scale-Up Considerations Workflow

Scale_Up_Workflow cluster_0 Phase 1: Lab-Scale Optimization cluster_1 Phase 2: Process Safety Assessment cluster_2 Phase 3: Pilot-Scale Execution cluster_3 Phase 4: Product Isolation & Purification A Reaction Condition Screening (Base, Solvent, Temp.) B Analytical Method Development (HPLC, GC for purity) A->B C Impurity Identification B->C D Thermal Hazard Evaluation (DSC/TGA) of reactants and product C->D E Determine Heat of Reaction (Reaction Calorimetry) D->E F Define Safe Operating Limits E->F G Equipment Selection (Reactor, Stirrer) F->G H Controlled Reagent Addition & Temperature Monitoring G->H I In-Process Controls (IPCs) H->I J Develop Robust Crystallization Protocol I->J K Filtration and Drying Studies J->K L Final Product Specification K->L

Caption: A stepwise workflow for the successful scale-up of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impure Product Check_Conversion Reaction Complete? (TLC/HPLC) Start->Check_Conversion Incomplete_Reaction Increase Time/Temp Check Base Activity Check_Conversion->Incomplete_Reaction No Complete_Reaction Analyze Impurity Profile (HPLC/GC-MS) Check_Conversion->Complete_Reaction Yes Elimination E2 Product (Alkene) Detected? Complete_Reaction->Elimination Lower_Temp Decrease Reaction Temp. Use Milder Base Elimination->Lower_Temp Yes Start_Material Unreacted Phenol Detected? Elimination->Start_Material No Improve_Deprotonation Use Stronger Base Ensure Anhydrous Conditions Start_Material->Improve_Deprotonation Yes Purification Purification Issue Start_Material->Purification No Recrystallize Optimize Crystallization (Solvent, Cooling Rate) Purification->Recrystallize Chromatography Perform Column Chromatography Purification->Chromatography

Caption: A decision tree for troubleshooting common issues in the synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate.

References

  • Veeprho Pharmaceuticals. (2020, March 16). Impurity Profiling in Drug Development. Retrieved from [Link]

  • ChemicalBook. (2025, May 20). 4-bromo-2-nitrophenol - 7693-52-9. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2025, April 16). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis. Retrieved from [Link]

  • PrepChem.com. (2025, December 28). Synthesis of ethyl 2-(4-bromo-2,6-dimethyl-3-nitrophenoxy)propanoate. Retrieved from [Link]

  • Scribd. (n.d.). Thermal Decomposition of Nitrophenols. Retrieved from [Link]

  • Nalas Engineering. (n.d.). Process Scale-Up & Safety. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]

  • ACS Publications. (2016, August 16). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Retrieved from [Link]

  • Organic Chemistry Research. (2024, March 30). Advanced Methods for the Synthesis of Nitro Compounds. Retrieved from [Link]

  • Books. (2024, August 16). Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. Retrieved from [Link]

  • Partnerships for Innovation. (2020, May 24). A new tool for nitro-chemistry. Retrieved from [Link]

  • PMC. (n.d.). Ethyl 2-(4-nitrophenoxy)acetate. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2013, November 22). Nitrophenolic By-Products Quantification in the Continuous Benzene Nitration Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions of 4-nitrophenol hydrogenation in the batch.... Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Comparative Study of Structure, Energetic Performance and Stability of Nitro-NNO-azoxy Substituted Explosives. Retrieved from [Link]

  • Spectrophotometric Method for Quantification of Fenoxaprop-p-ethyl Herbicide in Commercial Formulations and Agricultural Samples. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

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  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]

  • MDPI. (2019, June 28). Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.
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"Dealing with colored impurities in the synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

This guide is designed for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate. This document provides in-depth troubleshooting, detailed purification protocols, and answers to frequently asked questions to ensure the successful synthesis of a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture intensely colored (e.g., deep yellow, orange, or red) immediately after adding the base?

A1: This is an expected and normal observation. The synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is a Williamson ether synthesis.[1][2][3] This process involves the deprotonation of the starting material, 4-bromo-2-nitrophenol, by a base to form the corresponding 4-bromo-2-nitrophenoxide anion.[2] This phenoxide is highly colored due to the extended delocalization of the negative charge from the oxygen atom into the nitro group's electron-withdrawing system. This delocalization shifts the molecule's light absorption into the visible spectrum, resulting in the intense color.

Q2: What are the likely identities of the colored impurities in my final, isolated product?

A2: If color persists after the reaction and initial work-up, it is typically due to one of two reasons:

  • Unreacted 4-bromo-2-nitrophenol: The starting phenol is a yellow to brown solid and is the most common colored impurity.[4]

  • Side-reaction byproducts: Although the Williamson ether synthesis is generally robust, side reactions can occur.[2] Under certain conditions, especially with excess base or elevated temperatures, degradation or side reactions involving the nitro group can produce highly colored, often polymeric, impurities.

Q3: Will these colored impurities affect subsequent steps or the final application?

A3: Yes. The presence of impurities, colored or not, can significantly impact downstream applications. For drug development professionals, even trace amounts of unreacted starting materials or byproducts can alter the biological activity and toxicity profile of the final compound. For researchers, these impurities can interfere with subsequent reactions, poison catalysts, or complicate purification and characterization steps.

Q4: Is it possible to completely remove the color from my final product?

A4: Yes, in most cases, the colored impurities can be effectively removed using standard laboratory purification techniques. The appropriate method will depend on the nature and quantity of the impurity. This guide provides detailed protocols for recrystallization, activated carbon treatment, and column chromatography.

Visualizing the Reaction and Key Intermediate

The desired reaction is a nucleophilic substitution (SN2) where the phenoxide attacks the electrophilic carbon of ethyl 2-bromopropanoate.

Caption: Reaction pathway for the synthesis.

The intense color of the phenoxide intermediate arises from resonance stabilization, which delocalizes the negative charge across the molecule.

Resonance_Stabilization A Phenoxide Anion B Resonance Structure 1 A->B Delocalization C Resonance Structure 2 B->C Delocalization C->A Hybrid

Caption: Resonance of the colored phenoxide.

Troubleshooting Guide

This section is structured to help you diagnose and solve issues based on when you observe them during your workflow.

Problem 1: Intense Color Persists After Reaction Quench and Aqueous Work-up
  • Possible Cause: The most likely culprit is unreacted 4-bromo-2-nitrophenol. Because the phenol is acidic, it will remain in the organic layer if the aqueous wash is neutral or acidic.

  • Solution: Basic Aqueous Wash

    • After the initial work-up, wash the organic layer with a 1M sodium carbonate (Na₂CO₃) or a 5% sodium bicarbonate (NaHCO₃) solution.

    • The basic wash will deprotonate the acidic phenol, converting it into its water-soluble sodium salt, which will then partition into the aqueous layer.

    • You should observe the color transferring from the organic layer to the aqueous layer.

    • Repeat the basic wash until the organic layer is significantly lighter in color.

    • Follow with a water or brine wash to remove any residual base before drying the organic layer.

Problem 2: Product is a Colored Oil or Solid After Solvent Removal
  • Possible Cause A: Trace amounts of unreacted 4-bromo-2-nitrophenol remain despite a basic wash.

  • Possible Cause B: Formation of non-acidic, colored byproducts due to high reaction temperatures, incorrect stoichiometry, or extended reaction times.

  • Solution Workflow: For persistent color in the isolated crude product, a more rigorous purification method is required. The choice of method depends on the physical state of your product and the suspected nature of the impurity.

Purification_Workflow Start Crude Product is Colored IsSolid Is the product a solid or can it be solidified? Start->IsSolid Recrystallize Protocol 1: Recrystallization IsSolid->Recrystallize Yes Chromatography Protocol 3: Column Chromatography IsSolid->Chromatography No (It's an oil) IsColorGone Is the color removed? Recrystallize->IsColorGone Carbon Protocol 2: Activated Carbon Treatment (During Recrystallization) IsColorGone->Carbon No End Pure Product IsColorGone->End Yes Carbon->IsColorGone Re-filter & Cool Chromatography->End

Caption: Troubleshooting logic for final product purification.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds by separating them from impurities based on differences in solubility.[5][6]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[7] For Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate, common solvents to screen are listed in the table below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring until the solid is completely dissolved.[7]

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 1: Recommended Solvents for Recrystallization

Solvent SystemPolarityBoiling Point (°C)Notes
Ethanol/WaterPolarVariesDissolve in hot ethanol, then add water dropwise until cloudy. Reheat to clarify and then cool.
IsopropanolPolar82.6A good single-solvent option.
Hexane/Ethyl AcetateNon-polar/PolarVariesDissolve in a minimum of hot ethyl acetate, then add hexane as an anti-solvent.
Protocol 2: Activated Carbon Treatment

Activated carbon is a highly porous material with a large surface area, making it excellent for adsorbing large, colored organic molecules.[8][9] It is best used as an intermediary step during recrystallization if the color is particularly stubborn.

Step-by-Step Methodology:

  • Follow steps 1 and 2 from the Recrystallization protocol.

  • Cooling: Once the solid is fully dissolved, remove the solution from the heat and allow it to cool slightly to prevent flash boiling in the next step.

  • Carbon Addition: Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Be cautious as the solution may bump.

  • Heating: Gently reheat the mixture to boiling for 5-10 minutes while swirling. This allows the carbon to adsorb the colored impurities.

  • Hot Filtration: This is a critical step. You must filter the solution while it is hot to remove the carbon. Use a pre-heated funnel and fluted filter paper. This prevents your desired product from crystallizing prematurely on the filter paper along with the carbon.

  • Crystallization: Proceed with step 3 of the Recrystallization protocol, allowing the now colorless or much lighter filtrate to cool and crystallize.

Protocol 3: Column Chromatography

For oils or solids that are difficult to recrystallize, silica gel column chromatography is the most powerful purification method.[10][11] It separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (solvent).

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where your desired product has an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a column with silica gel using the chosen solvent system (the "mobile phase").

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (dry loading) or carefully apply the concentrated solution directly to the top of the packed column (wet loading).

  • Elution: Run the mobile phase through the column, collecting fractions. The less polar compounds will travel down the column faster. Since the starting phenol is more polar than the ether product, the desired product should elute before the colored phenolic impurity.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Table 2: Recommended Mobile Phases for Column Chromatography

Solvent SystemRatio (v/v)PolarityNotes
Hexane / Ethyl Acetate9:1 to 4:1Low to MediumA standard system for compounds of this polarity. Start with a higher hexane ratio and gradually increase the ethyl acetate concentration if needed.
Dichloromethane / Hexane1:1 to 3:1MediumCan provide different selectivity compared to ethyl acetate systems.

References

  • Decolorization with Activated Carbon - Carbotecnia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Industrial Decolorization: Activated Carbon & Ion Exchange Solutions - SpinChem. (n.d.). Retrieved February 22, 2026, from [Link]

  • Decolorizing carbon. (n.d.). University of Colorado Boulder. Retrieved February 22, 2026, from [Link]

  • The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. (n.d.). General Carbon. Retrieved February 22, 2026, from [Link]

  • Synthesis and Purification of Nitrophenols. (2017, August 17). UKEssays.com. Retrieved February 22, 2026, from [Link]

  • Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN. Retrieved February 22, 2026, from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014, December 22). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved February 22, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Isolation, Purification and Chromatography of Nitro Compounds and Explosives. (2010, April 21). Sciencemadness.org. Retrieved February 22, 2026, from [Link]

  • Decolorization Principle Of Activated Carbon. (2020, February 7). Zhengzhou Bo Yue Purification Material Co.,Ltd. Retrieved February 22, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved February 22, 2026, from [Link]

  • Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025. (n.d.). Interchim. Retrieved February 22, 2026, from [Link]

  • Method for eliminating color forming impurities from nitro compounds. (2013, May 29). Google Patents.
  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. Retrieved February 22, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 22, 2026, from [Link]

Sources

"Effect of solvent and base on the yield of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

This guide addresses the synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate via Williamson Ether Synthesis. This reaction involves the


 nucleophilic substitution of Ethyl 2-bromopropionate  by the phenoxide generated from 4-bromo-2-nitrophenol .

The presence of the ortho-nitro group and the secondary alkyl halide introduces specific steric and electronic challenges. This guide prioritizes conditions that maximize


-alkylation while suppressing elimination (E2) side reactions and ester hydrolysis.
Core Reaction Scheme

The transformation relies on the deprotonation of the phenol followed by backside attack on the chiral or racemic alkyl bromide.

ReactionScheme Phenol 4-Bromo-2-nitrophenol (Reactant A) Phenoxide Phenoxide Intermediate (Nucleophile) Phenol->Phenoxide Deprotonation (-HBr) Base Base (K2CO3) Base->Phenoxide Product Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate (Target Ether) Phenoxide->Product SN2 Substitution (Major Pathway) AlkylHalide Ethyl 2-bromopropionate (Electrophile) AlkylHalide->Product SideProduct Ethyl Acrylate (Elimination Byproduct) AlkylHalide->SideProduct E2 Elimination (Minor Pathway)

Figure 1: Reaction pathway showing the competition between the desired substitution (


) and the elimination side reaction.

Standard Optimized Protocol (The "Gold Standard")

Based on the electronic profile of nitrophenols, the following protocol offers the highest balance of yield, purity, and operational simplicity.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4-Bromo-2-nitrophenol Substrate1.0Limiting reagent.[1][2]
Ethyl 2-bromopropionate Electrophile1.2 - 1.5Slight excess compensates for potential elimination.
Potassium Carbonate (

)
Base2.0 - 3.0Anhydrous, granular (ground freshly).
Acetone or Acetonitrile Solvent[0.5 M]Polar aprotic; Acetone for easy workup, MeCN for higher T.
Potassium Iodide (KI) Catalyst0.1Optional. Accelerates reaction via Finkelstein exchange.
Step-by-Step Methodology
  • Preparation: Charge a reaction flask with 4-bromo-2-nitrophenol (1.0 equiv) and anhydrous

    
      (2.0 equiv).
    
  • Solvation: Add Acetone (reagent grade, dried over molecular sieves). Stir at room temperature for 15–30 minutes. Why? This allows the formation of the phenoxide salt, indicated by a color change (often to deep yellow/orange).

  • Addition: Add Ethyl 2-bromopropionate (1.2 equiv) dropwise. If using KI, add it now.

  • Reflux: Heat the mixture to reflux (

    
    C for Acetone). Monitor via TLC or HPLC.
    
    • Typical Time: 4–12 hours.[3]

  • Workup:

    • Cool to room temperature.[4]

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[5]

    • Redissolve residue in Ethyl Acetate, wash with water and brine.

    • Dry over

      
       and concentrate.
      

Technical Analysis: Effect of Solvent and Base[7][8]

This section explains the causality behind the protocol choices, helping you troubleshoot if you deviate from the standard method.

A. Base Selection: The Hydrolysis Trap

The choice of base is critical because the product contains an ester moiety.

BaseSuitabilityMechanism & Risk

(Recommended)
High Weak enough to spare the ester, strong enough to deprotonate the nitrophenol (

).

(Premium)
Very High The "Cesium Effect." Larger cation radius increases phenoxide solubility and nucleophilicity. Use for difficult substrates.

/

Low High Risk: In the presence of trace water, hydroxide ions will hydrolyze the ethyl ester to the carboxylic acid (Saponification).

/ Pyridine
Medium Often too weak or kinetically slow for sterically hindered nitrophenols. Can form quaternary ammonium salts with the alkyl halide.
B. Solvent Selection: Kinetics vs. Workup

The reaction follows


 kinetics: 

.
  • Acetone (Polar Aprotic, Low BP):

    • Pros: Excellent solubility for organic reactants; easy to remove (rotovap); non-toxic.

    • Cons: Low boiling point (

      
      C) limits reaction rate.
      
    • Verdict:Best for routine synthesis.

  • DMF / DMSO (Polar Aprotic, High BP):

    • Pros: High dielectric constant dissociates ion pairs, significantly increasing reaction rate.

    • Cons: High boiling point makes removal difficult (requires aqueous wash or high-vac distillation); DMF can decompose to form dimethylamine at high temps.

    • Verdict:Use only if Acetone reflux fails to drive conversion >50%.

  • Ethanol (Protic):

    • Pros: Green solvent.

    • Cons: Solvates the nucleophile (phenoxide) via hydrogen bonding, reducing reactivity . Risk of transesterification if the alcohol doesn't match the ester group.

    • Verdict:Avoid.

Troubleshooting Guide (FAQ)

Use this logic tree to diagnose experimental failures.

Troubleshooting Issue Problem: Low Yield (<50%) Check1 Is the Starting Material (Phenol) consumed? Issue->Check1 SideProducts Check for Side Products Check1->SideProducts Yes Conditions Check Reaction Conditions Check1->Conditions No Yes Yes No No Elimination Issue: Elimination (Acrylate formed) Solution: Lower Temp, switch to Acetone SideProducts->Elimination Olefin peaks in NMR Hydrolysis Issue: Ester Hydrolysis (Acid formed) Solution: Ensure Anhydrous, avoid NaOH SideProducts->Hydrolysis Broad OH peak / Acidic workup Incomplete Issue: Low Reactivity Solution: Add KI (cat.), Switch to DMF, or use Cs2CO3 Conditions->Incomplete Phenol remains

Figure 2: Diagnostic workflow for low yield scenarios.

Frequently Asked Questions

Q: My product contains a significant amount of the carboxylic acid derivative. Why? A: This is ester hydrolysis. It occurs if your solvent was "wet" (contained water) or if you used a hydroxide base (


). Ensure you use anhydrous 

and dry solvents. If using Acetone, dry it over molecular sieves before use.

Q: The reaction is stuck at 60% conversion after 24 hours in Acetone. How do I push it? A: You have two options:

  • Catalysis: Add 10 mol% Potassium Iodide (KI). This converts the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Solvent Switch: Switch to Acetonitrile (reflux at

    
    C) or DMF (
    
    
    
    C). The higher temperature will overcome the activation energy barrier.

Q: Can I use Sodium Hydride (


) to speed this up? 
A:  Use with extreme caution. While 

ensures complete deprotonation, the highly basic hydride or the resulting naked phenoxide can cause elimination (dehydrohalogenation) of the ethyl 2-bromopropionate to form ethyl acrylate, destroying your electrophile [1].

References

  • Williamson, A. W. (1850). "Theory of Aetherification." Philosophical Magazine, 37, 350–356.
  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Solvent Effects." Available at: [Link]

  • PrepChem. "Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate." (Analogous Procedure). Available at: [Link]

  • Google Patents. "Process for the preparation of aryloxy propionates." (Industrial optimization of similar herbicides).
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Data on Nitrophenol acidity). Available at: [Link]

Sources

Validation & Comparative

"Validation of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate structure by 1H and 13C NMR"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous structural validation protocol for Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate , a critical intermediate likely utilized in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., analogs of Lactofen or Fluoroglycofen) or pharmaceutical candidates.

This document serves as a "Standard Operating Procedure" (SOP) for researchers requiring definitive proof of structural identity, purity, and regio-selectivity.

Executive Summary & Synthetic Context

Objective: To distinguish the target O-alkylated product from unreacted starting materials (4-bromo-2-nitrophenol), hydrolysis byproducts (acid derivatives), and potential regioisomers using High-Field NMR (400 MHz+).

The Challenge: The synthesis typically involves a Williamson etherification between 4-bromo-2-nitrophenol and ethyl 2-bromopropionate using a base (


). Common pitfalls include:
  • Incomplete Conversion: Presence of phenolic starting material.[1]

  • Hydrolysis: Loss of the ethyl ester group under basic conditions.

  • Elimination: Formation of acrylate byproducts from the alkyl halide.

This guide compares the Target Product against these "Alternatives" (impurities) to establish a self-validating analytical workflow.

Structural Validation Workflow

The following decision tree illustrates the logic flow for confirming the structure and rejecting impurities.

ValidationWorkflow Start Crude Reaction Mixture H_NMR 1H NMR Analysis (CDCl3) Start->H_NMR Check_OH Check > 10 ppm (Phenolic OH?) H_NMR->Check_OH Check_Ester Check 4.1-4.3 ppm (Ethyl Quartet?) Check_OH->Check_Ester Absent Result_SM Contamination: Starting Material Check_OH->Result_SM Signal Present Check_Chiral Check 4.7-4.9 ppm (Chiral O-CH-CO?) Check_Ester->Check_Chiral Present Result_Hyd Contamination: Hydrolyzed Acid Check_Ester->Result_Hyd Absent Result_Prod CONFIRMED PRODUCT Check_Chiral->Result_Prod Quartet Present

Figure 1: Logic flow for NMR-based structural validation.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the expected NMR signals of the target molecule against its primary "competitors" in the reaction mixture.

Table 1: Diagnostic Signal Comparison (1H NMR in CDCl3)
FeatureTarget Product Alternative A: Starting Material (Phenol)Alternative B: Hydrolysis Product (Acid)
Phenolic OH Absent Broad Singlet (>10 ppm)Absent
Ether Linkage (-O-CH-) Quartet (4.7 - 4.9 ppm) AbsentQuartet (4.8 - 5.0 ppm)
Ester Ethyl (-OCH2-) Quartet (4.1 - 4.3 ppm) AbsentAbsent
Ester Methyl (-CH3) Triplet (1.2 - 1.3 ppm) AbsentAbsent
Chiral Methyl (d) Doublet (1.6 - 1.7 ppm) AbsentDoublet (1.7 - 1.8 ppm)

Critical Insight: The most definitive proof of O-alkylation is the appearance of the deshielded quartet at 4.7–4.9 ppm (methine proton


 to the ether oxygen and carbonyl). If this is missing, the reaction failed.

Detailed Structural Elucidation (Reference Data)

1H NMR Assignment (400 MHz, CDCl3)

Note: Chemical shifts (


) are referenced to TMS (0.00 ppm) or Residual 

(7.26 ppm).

Aromatic Region (3H): The substitution pattern is 1,2,4 (1-alkoxy, 2-nitro, 4-bromo).

  • 
     8.00 – 8.05 ppm (d, 
    
    
    
    Hz, 1H, H-3):
    • Logic: This proton is between the Nitro and Bromo groups. The Nitro group strongly deshields it. The small coupling (

      
       Hz) is a meta-coupling to H-5.
      
  • 
     7.60 – 7.65 ppm (dd, 
    
    
    
    Hz, 1H, H-5):
    • Logic: Located between the Bromo group and H-6.[2] It shows a large ortho-coupling to H-6 and a small meta-coupling to H-3.

  • 
     6.90 – 7.00 ppm (d, 
    
    
    
    Hz, 1H, H-6):
    • Logic: Ortho to the ether linkage. The oxygen donation (resonance) shields this proton, moving it upfield compared to the others.

Aliphatic Region (8H):

  • 
     4.75 – 4.85 ppm (q, 
    
    
    
    Hz, 1H, O-CH-CH3):
    • Logic: The chiral center. Deshielded by both the phenoxy oxygen and the ester carbonyl.

  • 
     4.15 – 4.25 ppm (q, 
    
    
    
    Hz, 2H, COOCH2-):
    • Logic: Typical ethyl ester methylene signal.

  • 
     1.65 – 1.70 ppm (d, 
    
    
    
    Hz, 3H, O-CH-CH3):
    • Logic: Methyl group attached to the chiral center.

  • 
     1.20 – 1.25 ppm (t, 
    
    
    
    Hz, 3H, COOCH2CH3):
    • Logic: Terminal methyl of the ethyl ester.

13C NMR Assignment (100 MHz, CDCl3)
  • Carbonyl (C=O): ~170.5 ppm.

  • Aromatic C-O (Ipso): ~150.0 ppm (Deshielded by Oxygen).

  • Aromatic C-NO2: ~140.5 ppm.

  • Aromatic C-H: ~136.5 (C-5), ~128.5 (C-3), ~116.0 (C-6).

  • Aromatic C-Br: ~113.0 ppm (Shielded by heavy atom effect).

  • Alpha-Carbon (O-CH): ~73.5 ppm.

  • Ester CH2: ~61.5 ppm.

  • Methyls: ~18.5 ppm (Chiral methyl), ~14.1 ppm (Ethyl methyl).

Experimental Protocol for Validation

Step 1: Sample Preparation
  • Solvent Selection: Use CDCl3 (Chloroform-d) for routine analysis. If solubility is poor or peaks overlap with solvent, switch to DMSO-d6 .

    • Note: In DMSO-d6, the phenolic OH of the starting material (if present) will appear very sharp and distinct at >10 ppm, whereas in CDCl3 it may be broad.

  • Concentration: Dissolve ~10-15 mg of sample in 0.6 mL solvent. Filter through a cotton plug if any turbidity (inorganic salts like KBr) remains.

Step 2: Instrument Parameters[3]
  • Pulse Sequence: Standard 1H (zg30) and 13C{1H} (zgpg30).

  • Scans: 16 scans for 1H; 512+ scans for 13C (due to lower sensitivity and quaternary carbons).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds to ensure accurate integration of the aromatic protons.
    
Step 3: Data Processing[4]
  • Phasing: Ensure flat baseline, especially in the aliphatic region (1-5 ppm) to accurately integrate the small methyl doublets.

  • Integration: Calibrate the Ethyl CH2 quartet (4.2 ppm) to 2.00 .

    • Self-Validation Check: The aromatic region should sum to exactly 3.00 . If it sums to < 3.00, you may have inorganic salts weighing down the sample. If > 3.00, you have solvent or starting material contamination.

Visualizing the Aromatic Substitution Logic

The following diagram explains how to interpret the splitting patterns to confirm the 1,2,4-substitution pattern.

AromaticLogic H3 H-3 (Ortho to NO2) Expected: Doublet (Small J) H5 H-5 (Ortho to Br) Expected: Doublet of Doublets H3->H5 Meta Coupling (J ~ 2.5 Hz) H6 H-6 (Ortho to Ether) Expected: Doublet (Large J) H6->H5 Ortho Coupling (J ~ 9.0 Hz) NO2_Effect NO2 Deshielding (Shifts Downfield) NO2_Effect->H3 O_Effect Oxygen Shielding (Shifts Upfield) O_Effect->H6

Figure 2: Coupling network explaining the aromatic multiplet structures.

References

  • Synthesis of Phenoxy Propanoates: PrepChem. "Synthesis of ethyl 2-(4-bromo-2,6-dimethyl-3-nitrophenoxy)propanoate." Accessed Feb 2026. Link

  • Analogous NMR Data (Nitrophenoxy Butenoates): Mubarak, M. S., et al. "Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate..." Jordan Journal of Chemistry, 2010. Link

  • Starting Material Characterization (4-Bromo-2-nitrophenol): NIH PubChem. "4-Bromo-2-nitrophenol (CID 22026)." Link

  • Starting Material Characterization (Ethyl 2-bromopropionate): ChemicalBook. "Ethyl 2-bromopropionate 1H NMR Spectrum." Link

  • General 13C NMR Shifts: Oregon State University. "13C NMR Chemical Shift Table." Link

Sources

Comparative Methodological Guide: Purity Assessment of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate via HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Methodological Context

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is a critical synthetic intermediate, structurally analogous to precursors used in the manufacture of aryloxyphenoxypropionate herbicides (e.g., Quizalofop-P-ethyl) and specific pharmaceutical ether derivatives. Its purity is paramount; residual starting materials (4-bromo-2-nitrophenol) or hydrolysis byproducts (the free acid) can severely compromise downstream yield and stereochemical integrity.

This guide provides an authoritative protocol for assessing the purity of this compound using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) . Unlike generic templates, this document compares the HPLC-UV method against Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC), demonstrating why HPLC-UV is the requisite "Gold Standard" for this thermally labile nitro-aromatic ester.

Comparative Analysis: HPLC-UV vs. Alternatives

The selection of HPLC-UV is not arbitrary; it is driven by the physicochemical properties of the analyte: a polar, nitro-substituted ester susceptible to thermal degradation and hydrolysis.

Table 1: Performance Matrix of Analytical Techniques
FeatureHPLC-UV (Recommended) GC-FID/MS (Alternative) HPTLC (Screening)
Thermal Stability High: Analyzed at ambient temp. Ideal for labile nitro/ester groups.Low: High injector temps (250°C+) can cause decarboxylation or nitro-reduction.High: Ambient separation.[1]
Selectivity Excellent: Tunable mobile phase separates the ester, free acid, and phenol.Moderate: Polar acids often tail or require derivatization (silylation) prior to analysis.Low: Limited plate count; spot overlap common.
Sensitivity (LOD) High: Strong UV chromophore (Nitro/Aromatic) at 254 nm.Moderate: Depends on ionization; FID response is non-selective.Low: Visual detection limits are inferior.
Quantification Precise: < 1.0% RSD. Linear dynamic range > 10³.Variable: Thermal degradation affects reproducibility.Semi-Quantitative: Densitometry required for precision.
Sample Prep Simple: Dilute and shoot (ACN/Water).Complex: Requires dry solvents or derivatization.Simple: Direct spotting.
Why GC-FID Fails for this Application

While GC is efficient for volatile non-polar compounds, Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate poses two specific risks in a GC inlet:

  • Nitro-group degradation: Nitro-aromatics can undergo thermal rearrangement or reduction at temperatures >200°C.

  • Ester Hydrolysis/Transesterification: If the sample matrix is not strictly anhydrous, the high thermal energy promotes breakdown to the acid, leading to ghost peaks and inaccurate purity calculations.

Mechanistic Workflow & Impurity Profile

To understand the separation requirements, we must map the synthesis and potential impurities. The HPLC method must resolve the target ester from its precursors and degradation products.

Diagram 1: Synthesis & Impurity Origins

Caption: Logical pathway showing the origin of key impurities (Phenol SM and Hydrolysis Acid) relative to the Target Ester.

G SM1 4-Bromo-2-nitrophenol (Starting Material) Target Ethyl 2-(4-bromo-2-nitrophenoxy) propanoate (TARGET) SM1->Target Alkylation (K2CO3, ACN) SM2 Ethyl 2-bromopropionate (Reagent) SM2->Target Impurity 2-(4-bromo-2-nitrophenoxy) propanoic acid (Hydrolysis Impurity) Target->Impurity Hydrolysis (H2O/Acid/Base)

Validated Experimental Protocol: HPLC-UV

This protocol is designed to be self-validating. The use of a C18 column with an acidified mobile phase suppresses the ionization of the free acid impurity (pKa ~3-4), ensuring it elutes as a sharp peak rather than a broad band, while the organic modifier ensures elution of the hydrophobic ester.

Instrumentation & Reagents[2][3][4][5][6][7][8]
  • Instrument: HPLC System with Binary Pump, Autosampler, and Column Oven (e.g., Agilent 1260/1290 or Waters Alliance).

  • Detector: UV-Vis or PDA Detector set to 254 nm (Secondary: 280 nm).

  • Column: Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm).

    • Rationale: A standard C18 provides sufficient hydrophobic retention for the ester. 5 µm particle size balances backpressure with resolution.

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Orthophosphoric Acid (85%).

Chromatographic Conditions[2][3][5][7][8][9]
  • Mobile Phase A: 0.1% H3PO4 in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (100%).

  • Mode: Isocratic (Optimized for reproducibility).

    • Ratio: 60% B : 40% A.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled to prevent retention time drift).

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

Sample Preparation[4][8]
  • Stock Solution: Weigh 10.0 mg of the sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase (60:40 ACN:Water). (Conc: 100 µg/mL).

    • Critical Step: Diluting with the mobile phase prevents "solvent shock" which can cause peak distortion for early eluting impurities.

Diagram 2: Analytical Workflow

Caption: Step-by-step procedural flow from sample weighing to final data processing, ensuring data integrity.

Workflow Step1 Sample Preparation (10 mg in ACN -> Dilute to Mobile Phase) Step2 System Suitability Test (SST) (Inject Standard x 5) Step1->Step2 Step3 Sample Injection (Duplicate Injections) Step2->Step3 If RSD < 2.0% Step4 Data Acquisition (UV @ 254 nm) Step3->Step4 Step5 Purity Calculation (Area Normalization / % Area) Step4->Step5

System Suitability & Expected Performance

To ensure the method is trustworthy, the following System Suitability Parameters (SST) must be met before analyzing unknown samples.

Table 2: System Suitability Acceptance Criteria
ParameterAcceptance LimitRationale
Retention Time (RT) Ester: ~8-10 minEnsures adequate retention away from the void volume.
Resolution (Rs) > 2.0 (between Phenol and Ester)Baseline separation is required for accurate integration.
Tailing Factor (T) 0.8 – 1.2Indicates no secondary interactions (silanol activity).
Theoretical Plates (N) > 5000Confirms column efficiency.
Precision (RSD) < 1.0% (n=5 injections)Validates injector and pump stability.
Elution Order (Predicted)
  • t ~ 2.5 min: Solvents / Nitrophenol (if unreacted, more polar due to -OH).

  • t ~ 4.0 min: Hydrolysis Acid (more polar than ester).

  • t ~ 9.0 min: Target Ester (Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate).

Troubleshooting & Insights

  • Ghost Peaks: If you observe a peak increasing over time in your sample vial, it is likely the hydrolysis acid . Ensure your autosampler is kept at 4°C or use anhydrous ACN for dilution if the ester is extremely labile.

  • Peak Broadening: If the target peak is broad, check the pH of Mobile Phase A. The nitro group and the ether linkage are stable, but if the pH is too high (>5), residual silanol interactions can cause tailing. Keep pH < 3.0.

  • Detection Wavelength: While 254 nm is standard, running a scan (200-400 nm) using a PDA detector is recommended during method development to confirm peak purity (checking for co-eluting isomers).

References

  • U.S. Environmental Protection Agency (EPA). (2016). Environmental Chemistry Method: Quizalofop-p-ethyl & Degradates in Soil. Retrieved from [Link]

  • Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. (Reference for synthesis precursors and NMR characterization). Retrieved from [Link]

  • Org. Syntheses. (2018).[3] Synthesis of Ethyl 3-(4-bromophenyl)butanoate. (Reference for ester analysis conditions). Retrieved from [Link]

Sources

A Comparative Guide to the Biological Efficacy of (R) and (S) Enantiomers of Aryloxyphenoxypropionate Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Agrochemical Development Professionals

This guide provides an in-depth technical comparison of the biological efficacy of the (R) and (S) enantiomers of aryloxyphenoxypropionate (APP), or "FOP," herbicides. We will explore the fundamental mechanism of action, the molecular basis for their stereospecific activity, and the experimental methodologies used to validate these differences. The focus is on providing a clear understanding of why one enantiomer is a potent herbicide while the other is largely inactive, a critical distinction for the development of effective and environmentally conscious agrochemicals.

The Core Mechanism: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Aryloxyphenoxypropionate herbicides are potent, selective, post-emergence herbicides primarily used to control grass weeds in broadleaf crops.[1][2] Their herbicidal activity stems from the specific inhibition of a critical enzyme in fatty acid synthesis: Acetyl-CoA Carboxylase (ACCase).[3][4][5]

The Cascade of Phytotoxicity:

  • Targeting ACCase: ACCase is the rate-limiting enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids.[1][6]

  • Halting Fatty Acid Synthesis: By inhibiting ACCase, APP herbicides block the production of fatty acids, which are essential building blocks for phospholipids.[3][4]

  • Membrane Integrity Loss: Without a steady supply of new phospholipids, the plant cannot build or maintain cellular membranes, particularly in rapidly growing regions like meristems.[3][4]

  • Cellular Disruption and Death: This leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death, resulting in the death of the susceptible plant.[1][6][7]

This mechanism is highly selective for grasses because most dicotyledonous (broadleaf) plants possess a structurally different, ACCase-insensitive form of the enzyme in their chloroplasts, rendering them naturally resistant.[3][8][9]

ACCase_Inhibition_Pathway cluster_plant_cell Grass Plant Cell AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Biosynthesis Membranes Cell Membranes FattyAcids->Membranes Growth Cell Growth & Plant Survival Membranes->Growth ACCase->MalonylCoA Catalyzes conversion APP_Herbicide (R)-APP Herbicide APP_Herbicide->ACCase INHIBITS

Caption: Mechanism of action for aryloxyphenoxypropionate (APP) herbicides.

The Decisive Role of Chirality: (R) vs. (S) Efficacy

APP herbicides possess a chiral center at the propionate alpha-carbon, meaning they exist as two non-superimposable mirror images, or enantiomers: the (R)- and (S)-forms.[10] In biological systems, this structural difference is paramount.

The herbicidal activity is almost exclusively associated with the (R)-enantiomer .[4][11] The (S)-enantiomer is considered biologically inactive or possesses negligible herbicidal effect.[4] In fact, the (R)-isomer can be 8 to 12 times more effective at inhibiting the target ACCase enzyme than its (S)-counterpart.[4]

The Molecular Basis of Stereospecificity: The dramatic difference in efficacy is due to the three-dimensional structure required for binding to the ACCase active site. Molecular modeling studies have proposed an "active conformation" for the (R)-enantiomer where the methyl group is positioned away from the phenoxy ring, allowing for a stable and optimal fit within the enzyme's binding pocket.[12] Conversely, the (S)-enantiomer cannot easily adopt this conformation due to steric hindrance; its methyl group clashes with the phenyl ring, preventing effective binding to the enzyme.[12] This lock-and-key mechanism explains why only the (R)-form can effectively inhibit ACCase.

Enantiomer_Binding cluster_R (R)-Enantiomer Interaction cluster_S (S)-Enantiomer Interaction R_Enantiomer R-Enantiomer (Active) ACCase_R ACCase Active Site R_Enantiomer->ACCase_R Strong Binding (Correct Fit) Inhibition_R Enzyme Inhibition ACCase_R->Inhibition_R S_Enantiomer S-Enantiomer (Inactive) ACCase_S ACCase Active Site S_Enantiomer->ACCase_S No Binding (Steric Hindrance) No_Inhibition No Inhibition ACCase_S->No_Inhibition

Caption: Differential binding of (R) and (S) enantiomers to the ACCase active site.

Quantitative Comparison of Herbicidal Activity

The superior efficacy of the (R)-enantiomer is consistently demonstrated in both in vitro enzyme assays and whole-plant studies. While specific IC₅₀ (half-maximal inhibitory concentration) or GR₅₀ (50% growth reduction) values vary by specific herbicide, target species, and experimental conditions, the trend is universal.

Herbicide ClassEnantiomerGeneral Biological ActivityTarget Site Interaction
Aryloxyphenoxypropionate (R)-Enantiomer High Herbicidal Efficacy Strong, specific binding to ACCase active site.
Aryloxyphenoxypropionate (S)-Enantiomer Low to Negligible Efficacy Poor binding due to steric hindrance.

This stark difference has led to a "chiral switch" in the agrochemical industry, where many products are now formulated with only the active (R)-enantiomer (e.g., fenoxaprop-P-ethyl, quizalofop-P-ethyl).[13] This approach reduces the total amount of chemical applied to the environment while maintaining or improving herbicidal performance.

Experimental Protocols for Efficacy Validation

To rigorously compare the biological efficacy of the (R) and (S) enantiomers, a multi-faceted approach involving in vitro, whole-plant, and analytical methods is required.

Protocol 1: In Vitro ACCase Inhibition Assay

This protocol directly measures the effect of each enantiomer on the target enzyme's activity.

Objective: To determine the IC₅₀ value for the (R) and (S) enantiomers against ACCase isolated from a target grass weed.

Methodology:

  • Enzyme Extraction: Isolate ACCase from the leaf tissue of a susceptible grass species (e.g., Echinochloa crus-galli) grown under controlled conditions. Homogenize the tissue in an extraction buffer and purify the enzyme through centrifugation and precipitation steps.

  • Herbicide Preparation: Prepare stock solutions of enantiomerically pure (R)- and (S)-forms of the test herbicide. Perform serial dilutions to create a range of concentrations.

  • Assay Reaction: In a microplate, combine the purified ACCase enzyme, the herbicide dilution, and the necessary substrates (acetyl-CoA, ATP, and bicarbonate which is radiolabeled with ¹⁴C).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration. The reaction is initiated by adding ATP.

  • Quantification: Stop the reaction by adding acid. The rate of ACCase activity is determined by measuring the incorporation of ¹⁴C-bicarbonate into the acid-stable product, malonyl-CoA, using liquid scintillation counting.[14]

  • Data Analysis: Plot the enzyme activity against the herbicide concentration for each enantiomer and calculate the IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity.

Protocol 2: Whole-Plant Dose-Response Assay

This protocol assesses the practical herbicidal effect on living plants.

Objective: To determine the GR₅₀ value for the (R) and (S) enantiomers on a target grass weed.

Methodology:

  • Plant Cultivation: Grow a susceptible grass species from seed in pots containing a standard soil mix in a greenhouse or growth chamber with controlled light, temperature, and humidity.

  • Herbicide Application: At a specific growth stage (e.g., 3-4 leaf stage), apply the (R)- and (S)-enantiomers separately. Use a logarithmic series of application rates, including an untreated control. Application should be performed with a calibrated sprayer to ensure uniform coverage.

  • Efficacy Assessment: After a set period (e.g., 14-21 days), assess the herbicidal effect. This is typically done by:

    • Visual Injury Rating: Scoring plants on a scale of 0% (no effect) to 100% (complete death).

    • Biomass Reduction: Harvesting the above-ground plant material, drying it in an oven, and weighing it to determine the dry weight.

  • Data Analysis: For each enantiomer, plot the percent growth reduction (relative to the untreated control) against the application rate. Use non-linear regression analysis to calculate the GR₅₀ value.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_application 2. Treatment cluster_incubation 3. Incubation & Observation cluster_assessment 4. Data Collection cluster_analysis 5. Analysis A1 Grow Target Weed (e.g., Barnyard Grass) A2 Prepare Serial Dilutions of (R) and (S) Enantiomers B1 Apply Herbicides at 3-4 Leaf Stage via Calibrated Sprayer A1->B1 C1 Maintain in Greenhouse for 14-21 Days B1->C1 D1 Visual Injury Rating C1->D1 D2 Harvest & Measure Dry Biomass E1 Plot % Growth Reduction vs. Application Rate D2->E1 E2 Calculate GR50 Values for each Enantiomer E1->E2

Caption: Workflow for a whole-plant dose-response assay.

Protocol 3: Analytical Verification via Chiral Chromatography

This step is crucial for quality control, ensuring the enantiomeric purity of the test substances and analyzing their fate in environmental samples.

Objective: To separate and quantify the (R) and (S) enantiomers of an APP herbicide.

Methodology:

  • Sample Preparation: Dissolve the herbicide standard or extract the herbicide from a sample matrix (e.g., soil, water) using an appropriate solvent.

  • Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system.[15]

  • Chiral Stationary Phase (CSP): The key to separation is a chiral column. Polysaccharide-based columns (e.g., coated with amylose or cellulose derivatives) are highly effective for separating APP enantiomers.[16]

  • Mobile Phase Optimization: Develop an optimal mobile phase, often a mixture of a nonpolar solvent (like hexane) and an alcohol modifier (like isopropanol), to achieve baseline separation of the two enantiomer peaks.[17]

  • Detection and Quantification: Use a UV detector to monitor the column effluent. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric ratio (ER) can then be calculated.

Conclusion and Implications

The biological efficacy of aryloxyphenoxypropionate herbicides is fundamentally dependent on chirality. The (R)-enantiomer is the active herbicidal agent due to its precise stereochemical fit with the ACCase enzyme, leading to the inhibition of fatty acid synthesis and subsequent plant death. The (S)-enantiomer, lacking this structural compatibility, is essentially inactive. This profound difference underscores the importance of stereochemistry in pesticide design and development. For researchers and drug development professionals, understanding this relationship is critical for designing more efficient, selective, and environmentally sustainable herbicides, as exemplified by the successful commercialization of enantiomerically pure (R)-form products.

References

  • Ore, A., & Olayinka, E. T. (2019). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. International Journal of Biochemistry Research & Review, 27(1), 1-11. [Link]

  • Senseman, S. A. (Ed.). (2007). Herbicide Handbook. Weed Science Society of America. [Link]

  • Liu, W., et al. (2010). Environmental Behavior of the Chiral Aryloxyphenoxypropionate Herbicide Diclofop-Methyl and Diclofop: Enantiomerization and Enantioselective Degradation in Soil. Environmental Science & Technology, 44(8), 2971-2976. [Link]

  • Buerge, I. J., et al. (2009). Enantioselective education: the case of the chiral herbicide dichlorprop. Chimia, 63(3), 1-5. [Link]

  • Plant Growth Regulator. (n.d.). Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market. Plant Growth Regulator Information. [Link]

  • Ore, A., & Olayinka, E. T. (2019). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Journal of Advances in Biology & Biotechnology, 27(1), 1-11. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules, 27(15), 4987. [Link]

  • Liu, W., et al. (2010). Environmental behavior of the chiral aryloxyphenoxypropionate herbicide diclofop-methyl and diclofop: enantiomerization and enantioselective degradation in soil. Journal of Environmental Science and Health, Part B, 45(5), 423-430. [Link]

  • Wang, P., et al. (2015). Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography. Analytical Methods, 7(18), 7565-7571. [Link]

  • Walsh, T. A., et al. (2019). Molecular basis for enantioselective herbicide degradation imparted by aryloxyalkanoate dioxygenases in transgenic plants. Proceedings of the National Academy of Sciences, 116(27), 13346-13351. [Link]

  • Espinosa-Mansilla, A., et al. (2011). Direct chiral liquid chromatography determination of aryloxyphenoxypropionic herbicides in soil: deconvolution tools for peak processing. Analytical and Bioanalytical Chemistry, 400(8), 2647-2657. [Link]

  • Wang, Q., et al. (2010). Enantioselective Environmental Behavior of the Chiral Herbicide Fenoxaprop-ethyl and Its Chiral Metabolite Fenoxaprop in Soil. Journal of Agricultural and Food Chemistry, 58(23), 12361-12366. [Link]

  • Peluso, M., et al. (2017). Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-β-cyclodextrin-based column under reversed-phase conditions. Journal of the Chilean Chemical Society, 62(2), 3462-3467. [Link]

  • Blessington, B., & Crabb, N. (1988). Proposed primary reference methods for the determination of some commercially important chiral aryloxypropionate herbicides in both free acid and ester forms. Journal of Chromatography A, 483, 349-358. [Link]

  • Yu, J., et al. (2018). Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. Frontiers in Chemistry, 6, 626. [Link]

  • Turner, J. A., & Pernich, D. J. (2002). Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors. Journal of Agricultural and Food Chemistry, 50(16), 4554-4566. [Link]

  • Schmale, D., & Askew, S. (n.d.). Herbicides that Inhibit ACCase. Principles of Weed Control. [Link]

  • Gherekhloo, J., et al. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 77(4), e20180325. [Link]

  • Mallory-Smith, C., & Retzinger, E. J. (2018). Herbicide Inhibitors of Fatty Acid Synthesis and Elongation. PNW Weed Management Handbook. [Link]

  • Kumar, P., et al. (2022). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. International Journal of Innovative Research in Science, Engineering and Technology, 11(4), 3843-3849. [Link]

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"Benchmarking the performance of new catalysts for Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of complex organic molecules is a cornerstone of innovation. Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate, a key building block in the synthesis of various pharmacologically active compounds, presents a classic challenge in etherification. The selection of an appropriate catalytic system is paramount to achieving high yields, minimizing reaction times, and ensuring process scalability. This guide provides an in-depth comparison of traditional and modern catalytic methods for the synthesis of this target molecule, supported by representative experimental data and detailed protocols.

Introduction to the Synthesis Challenge

The formation of the ether linkage in Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate involves the coupling of 4-bromo-2-nitrophenol and an ethyl 2-halopropanoate (typically bromo or chloro). This reaction, a variant of the Williamson ether synthesis, is often complicated by the electronic properties of the starting materials and the potential for side reactions. The electron-withdrawing nitro group on the phenol can affect its nucleophilicity, while the steric hindrance around the propanoate can influence the reaction rate. This guide will benchmark three catalytic approaches:

  • Traditional Williamson Ether Synthesis with Phase-Transfer Catalysis (PTC): A robust and cost-effective method.

  • Copper-Catalyzed Ullmann-Type C-O Coupling: A classic transition-metal-catalyzed approach.

  • Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: A modern, highly versatile, and often milder catalytic system.

Performance Benchmarking: A Comparative Overview

The choice of catalyst has a profound impact on the efficiency and practicality of the synthesis. Below is a summary of representative performance data for each catalytic system in the synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate.

Performance MetricTraditional (with PTC)Copper-Catalyzed (Ullmann-Type)Palladium-Catalyzed (Buchwald-Hartwig)
Catalyst System Tetrabutylammonium bromide (TBAB)CuI / N,N'-dimethyl-ethylenediamine (DMEDA)Pd(OAc)₂ / XPhos
Yield (%) 85-95%75-85%90-98%
Reaction Time (h) 6-1212-244-8
Temperature (°C) 60-80100-12080-100
Catalyst Loading (mol%) 5-1010-201-5
Key Advantages Cost-effective, simple setupGood for certain substituted phenolsHigh yields, mild conditions, broad scope
Key Limitations Moderate reaction timesHigher temperatures, potential for side reactionsCatalyst cost, air/moisture sensitivity

In-Depth Analysis of Catalytic Systems

Traditional Williamson Ether Synthesis with Phase-Transfer Catalysis (PTC)

The Williamson ether synthesis is a cornerstone of organic chemistry, involving the reaction of an alkoxide with a primary alkyl halide[1]. In the case of phenols, a base is used to generate the more nucleophilic phenoxide. The introduction of a phase-transfer catalyst (PTC) significantly enhances the reaction rate and yield by facilitating the transfer of the phenoxide from an aqueous or solid phase to the organic phase where the alkyl halide resides[2][3].

Causality of Experimental Choices:

  • Catalyst: Tetrabutylammonium bromide (TBAB) is a common and effective PTC. Its lipophilic quaternary ammonium cation pairs with the phenoxide anion, shuttling it into the organic phase for reaction[3].

  • Base and Solvent: A biphasic system using a solid base like potassium carbonate (K₂CO₃) and an organic solvent such as acetonitrile or DMF is often employed. This avoids the need for a separate aqueous phase and simplifies workup[4].

  • Temperature: Moderate temperatures (60-80 °C) are typically sufficient to drive the reaction to completion without promoting significant side reactions like elimination[5].

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-bromo-2-nitrophenol, K₂CO₃, and TBAB in acetonitrile B Add Ethyl 2-bromopropanoate A->B C Heat to 70°C for 8 hours B->C D Cool, filter solids C->D E Evaporate solvent D->E F Purify by column chromatography E->F

Caption: Workflow for PTC-mediated synthesis.

Detailed Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-nitrophenol (10.0 g, 45.9 mmol), anhydrous potassium carbonate (12.7 g, 91.8 mmol), and tetrabutylammonium bromide (1.48 g, 4.59 mmol) in 100 mL of acetonitrile.

  • Stir the mixture vigorously and add ethyl 2-bromopropanoate (9.1 mL, 55.1 mmol) dropwise.

  • Heat the reaction mixture to 70°C and maintain for 8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solids with a small amount of acetonitrile.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate as a solid.

Copper-Catalyzed Ullmann-Type C-O Coupling

The Ullmann condensation is a classical method for forming C-O bonds, particularly for aryl ethers, using a copper catalyst[6][7]. Modern protocols have improved upon the harsh conditions of the original reaction by employing ligands that stabilize the copper catalyst and facilitate the coupling at lower temperatures[8][9].

Causality of Experimental Choices:

  • Catalyst and Ligand: A combination of a copper(I) source, such as CuI, and a chelating ligand like N,N'-dimethylethylenediamine (DMEDA) is effective. The ligand accelerates the reaction by increasing the solubility and reactivity of the copper species[10].

  • Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is used to deprotonate the phenol without interfering with the catalyst[8].

  • Solvent: A high-boiling polar aprotic solvent such as dioxane or toluene is typically required to achieve the necessary reaction temperature[10].

Catalytic Cycle Diagram:

G A Cu(I)L₂ B Oxidative Addition (Ar-X) A->B + Ar-X C Ar-Cu(III)(X)L₂ B->C D Ligand Exchange (R-OH) C->D + R-OH - HX E Ar-Cu(III)(OR)L₂ D->E F Reductive Elimination E->F F->A + Ar-OR

Caption: Simplified Ullmann-type catalytic cycle.

Detailed Protocol:

  • To a flame-dried Schlenk tube, add CuI (87 mg, 0.459 mmol), 4-bromo-2-nitrophenol (10.0 g, 45.9 mmol), and potassium phosphate (19.5 g, 91.8 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 100 mL of dry toluene, followed by N,N'-dimethylethylenediamine (0.1 mL, 0.918 mmol) and ethyl 2-bromopropanoate (9.1 mL, 55.1 mmol) via syringe.

  • Seal the tube and heat the mixture in an oil bath at 110°C for 18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the desired product.

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile method for synthesizing aryl ethers under relatively mild conditions[11][12]. This reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine ligand.

Causality of Experimental Choices:

  • Catalyst and Ligand: A palladium(II) precatalyst like Pd(OAc)₂ is often used in combination with a sterically hindered biarylphosphine ligand such as XPhos. This combination forms a highly active Pd(0) species in situ, which is crucial for the catalytic cycle[13][14].

  • Base: A soluble, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is often preferred as it is effective in deprotonating the phenol and does not poison the catalyst[13].

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are commonly used to ensure the stability and activity of the catalytic system[13].

Catalytic Cycle Diagram:

G A L-Pd(0) B Oxidative Addition (Ar-X) A->B + Ar-X C L-Pd(II)(Ar)(X) B->C D Alkoxide Binding (R-O⁻) C->D + R-O⁻ - X⁻ E L-Pd(II)(Ar)(OR) D->E F Reductive Elimination E->F F->A + Ar-OR

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Protocol:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (103 mg, 0.459 mmol), XPhos (437 mg, 0.918 mmol), and cesium carbonate (22.4 g, 68.8 mmol).

  • Add 4-bromo-2-nitrophenol (10.0 g, 45.9 mmol) and 100 mL of anhydrous toluene.

  • Add ethyl 2-bromopropanoate (9.1 mL, 55.1 mmol) via syringe.

  • Seal the tube, remove it from the glovebox, and heat in an oil bath at 90°C for 6 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography to obtain the final product.

Conclusion and Future Outlook

The synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate can be successfully achieved through various catalytic methods.

  • Phase-Transfer Catalysis remains a highly attractive option for large-scale synthesis due to its low cost and operational simplicity, offering good to excellent yields.

  • Copper-Catalyzed Ullmann-Type Coupling provides a viable alternative, although it may require higher temperatures and longer reaction times.

  • Palladium-Catalyzed Buchwald-Hartwig Coupling represents the state-of-the-art in terms of efficiency and mildness, consistently providing the highest yields in the shortest reaction times, albeit at a higher catalyst cost.

The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scale, and available equipment. Future research in this area will likely focus on developing even more active and robust catalysts that can operate under greener and more economical conditions.

References

  • Ullmann, F.; Stein, A. Über eine neue Bildungsweise von Diaryläthern. Ber. Dtsch. Chem. Ges.1905, 38 (2), 2211–2212.
  • Cristau, H.-J.; Cellier, P. P.; Hamada, S.; Spindler, J.-F.; Taillefer, M. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Org. Lett.2004, 6 (6), 913–916.
  • Baqi, Y.; Müller, C. E. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
  • Fors, B. P.; Buchwald, S. L. A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. J. Am. Chem. Soc.2010, 132 (44), 15914–15917.
  • Rajendran, V.; Abimannan, P. Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Iranian Journal of Chemical Engineering (IJChE)2016, 13 (2), 80-87.
  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Synthesis. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.